3-Chloro-4-nitrobenzonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-4-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAIMPYHIOHKXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566311 | |
| Record name | 3-Chloro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34662-29-8 | |
| Record name | 3-Chloro-4-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34662-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-nitrobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-nitrobenzonitrile: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-nitrobenzonitrile (CAS Number: 34662-29-8), a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, and explores its role as a potential enzyme inhibitor, particularly targeting Phosphatidylethanolamine N-Methyltransferase (PEMT). Safety information and handling guidelines are also included to ensure its proper use in a research setting.
Chemical and Physical Properties
This compound is a substituted aromatic nitrile. The presence of a chloro, a nitro, and a nitrile group on the benzene ring makes it a versatile building block in organic synthesis.[1] A summary of its key properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 34662-29-8 | [2][3][4] |
| Molecular Formula | C₇H₃ClN₂O₂ | [2][5][6][7][8] |
| Molecular Weight | 182.56 g/mol | [2][5][6][7][8] |
| Appearance | White solid | [3] |
| Density | 1.47±0.1 g/cm³ (Predicted) | [3][5] |
| Boiling Point | 319.7±27.0 °C (Predicted) | [3] |
| Solubility | Moderately soluble in organic solvents. | [1] |
| SMILES | N#CC1=CC=C(--INVALID-LINK--=O)C(Cl)=C1 | [1] |
| InChI Key | PAIMPYHIOHKXAT-UHFFFAOYSA-N | [1] |
Spectral Data
While several chemical suppliers indicate the availability of spectral data such as ¹H NMR, FT-IR, and Mass Spectrometry for this compound, publicly accessible spectra are limited.[6][8][9][10] Researchers are advised to acquire analytical data upon purchase or perform their own characterization.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound starts from 4-amino-3-chlorobenzonitrile.[6]
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound from 4-amino-3-chlorobenzonitrile.
Methodology:
-
Reaction Setup: Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 ml of acetic acid in a suitable reaction vessel.
-
Initial Heating: Heat the suspension with stirring until the temperature of the reaction mixture exceeds 50 °C.[6]
-
Addition of Starting Material: At this temperature, add 4-amino-3-chlorobenzonitrile (5.93 g, 38.9 mmol) in batches over a period of 1 hour.[6]
-
Reaction: After the addition is complete, place the reaction mixture in an oil bath and heat at 62°C with continuous stirring for 2 hours.[6]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 1 L of ice water.
-
Extract the aqueous layer three times with ether.
-
Combine the organic layers and wash them twice with deionized water.
-
Dry the organic layer with anhydrous magnesium sulfate.
-
Filter to remove the desiccant.
-
Remove the solvent by evaporation under reduced pressure.[6]
-
-
Purification: Purify the resulting residue by silica gel column chromatography using a mixture of ether and petroleum ether (1:3) as the eluent to obtain the final product.[6]
Enzyme Inhibition Assay (General Protocol)
This compound has been identified as an inhibitor of Phosphatidylethanolamine N-Methyltransferase (PEMT).[2] The following is a general protocol for assessing the inhibitory activity of a compound against PEMT, which can be adapted for this compound.
Workflow for PEMT Inhibition Assay:
Caption: General workflow for determining the inhibitory activity against PEMT.
Methodology:
-
Enzyme Preparation: Prepare a liver homogenate or a total particulate fraction from cells known to express PEMT (e.g., McArdle-RH7777 rat hepatoma cells) to serve as the enzyme source.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO. Prepare serial dilutions to test a range of concentrations.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 125 mM Tris-HCl, pH 9.2, with 5mM DTT). Add the substrates: S-adenosyl-L-methionine (including a radiolabeled tracer like [methyl-³H]AdoMet) and an exogenous phospholipid substrate like phosphatidyldimethylethanolamine.
-
Assay Procedure:
-
In separate reaction tubes, add the enzyme preparation.
-
Add varying concentrations of the this compound solution or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a short period.
-
Initiate the reaction by adding the reaction mixture containing the substrates.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific time during which the reaction is linear.
-
Stop the reaction (e.g., by adding a chloroform/methanol mixture).
-
-
Analysis:
-
Extract the lipids into the organic phase.
-
Quantify the incorporation of the radiolabel into the phospholipid product using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Applications in Drug Development
This compound's primary interest in drug development stems from its reported inhibitory activity against PEMT.[2] PEMT is a crucial enzyme in the liver for the de novo synthesis of phosphatidylcholine (PC), a major component of cell membranes and essential for the secretion of very-low-density lipoproteins (VLDL).[11]
The dysregulation of the PEMT pathway is implicated in several pathological conditions, including nonalcoholic fatty liver disease (NAFLD).[11][12] In NAFLD, a decrease in PEMT expression can lead to reduced choline availability, impairing the export of fat from the liver and causing its accumulation.[12] Therefore, modulators of PEMT activity could be valuable therapeutic agents. While inhibition of PEMT might exacerbate simple steatosis, in other contexts, such as certain cancers where PEMT is upregulated, its inhibition could be a viable therapeutic strategy.
The inhibition of PEMT by this compound suggests its potential as a lead compound for the development of drugs targeting diseases associated with aberrant PEMT activity.
PEMT Signaling Pathway and its Role in Liver Metabolism:
Caption: The role of PEMT in converting PE to PC and its subsequent impact on liver function.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with established synthetic routes and emerging applications in the field of drug discovery. Its role as a potential inhibitor of PEMT highlights its importance for researchers investigating metabolic diseases and oncology. This guide provides a foundational understanding of its properties and handling, enabling its effective and safe use in research and development. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. CAS 34662-29-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 34662-29-8 | JBA66229 [biosynth.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 34662-29-8 | MFCD02317167 | this compound [aaronchem.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 34662-29-8 [chemicalbook.com]
- 7. CAS 34662-29-8 | 4654-5-2S | MDL MFCD02317167 | this compound | SynQuest Laboratories [synquestlabs.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. This compound(34662-29-8) 1H NMR [m.chemicalbook.com]
- 10. 34662-29-8|this compound|BLD Pharm [bldpharm.com]
- 11. Polymorphism of the PEMT gene and susceptibility to nonalcoholic fatty liver disease (NAFLD) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tgen.org [tgen.org]
3-Chloro-4-nitrobenzonitrile molecular structure and weight
An In-depth Technical Guide on 3-Chloro-4-nitrobenzonitrile
This guide provides a detailed overview of the molecular structure and properties of this compound, a chemical compound relevant to researchers, scientists, and professionals in drug development.
Molecular Properties and Identification
This compound is a solid chemical compound widely utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular properties are summarized in the table below, providing a clear reference for its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClN₂O₂ | [1][2][3] |
| Molecular Weight | 182.56 g/mol | [2][3] |
| Exact Mass | 181.9883050 u | [2] |
| CAS Number | 34662-29-8 | [1][2][3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Chloro-4-cyano-1-nitrobenzene, 4-Nitro-3-chlorobenzonitrile | [1] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a chloro group at the third position, a nitro group at the fourth position, and a nitrile group at the first position. This specific arrangement of functional groups is crucial to its chemical reactivity and application in further syntheses.
Caption: Molecular structure of this compound.
Experimental Protocols
This document does not cite specific experiments and therefore does not include detailed experimental protocols.
References
Spectroscopic Analysis of 3-Chloro-4-nitrobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-4-nitrobenzonitrile (CAS No. 34662-29-8). Due to the limited public availability of specific spectral data for this particular isomer, this document focuses on the standardized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a solid organic compound of this nature. The guide also includes a logical workflow for the spectroscopic analysis of such a compound.
Spectroscopic Data Presentation
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data Unavailable | ||||
| Data Unavailable | ||||
| Data Unavailable |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data Unavailable | |
| Data Unavailable | |
| Data Unavailable | |
| Data Unavailable | |
| Data Unavailable | |
| Data Unavailable | |
| Data Unavailable |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data Unavailable | ||
| Data Unavailable | ||
| Data Unavailable | ||
| Data Unavailable |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| Data Unavailable | ||
| Data Unavailable | ||
| Data Unavailable | ||
| Data Unavailable |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-25 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1] The choice of solvent is critical to ensure the compound is fully dissolved and solvent peaks do not obscure signals of interest.
-
To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[1]
-
Ensure the final sample height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and label it clearly.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This can be performed manually or automatically.
-
Tune and match the probe to the appropriate nucleus (¹H or ¹³C).
-
Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Acquire the NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, coupling constants, and integrations to elucidate the molecular structure.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method): [2]
-
Sample Preparation:
-
Place a small amount (approximately 50 mg) of solid this compound into a small vial or test tube.[2]
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., methylene chloride or acetone) to dissolve the solid.[2]
-
Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[2]
-
Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2] The ideal film should be translucent.[2]
-
-
Instrument Setup and Data Acquisition:
-
Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the IR spectrum of the sample. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups expected in this compound (e.g., C≡N stretch, NO₂ stretches, C-Cl stretch, and aromatic C-H and C=C stretches).
-
Correlate the observed wavenumbers with known values from IR correlation tables.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
The sample is heated in a vacuum to induce vaporization.
-
-
Ionization:
-
In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (radical cation, M⁺•).
-
-
Mass Analysis:
-
The molecular ion and any fragment ions formed are accelerated by an electric field.
-
The ions are then passed through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺•) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. The presence of isotopes, such as ³⁵Cl and ³⁷Cl, will result in characteristic isotopic patterns for chlorine-containing fragments.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Solubility of 3-Chloro-4-nitrobenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
3-Chloro-4-nitrobenzonitrile is a substituted aromatic nitrile whose physicochemical properties, particularly its solubility, are critical for its application in drug development and organic synthesis. Solubility dictates the choice of solvents for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability. The presence of a polar nitro group and a nitrile group, combined with a chlorinated aromatic ring, suggests a nuanced solubility profile in different organic solvents.
This guide provides detailed experimental procedures to empower researchers to determine the solubility of this compound in solvents relevant to their work.
Experimental Protocols for Solubility Determination
The following sections detail the methodologies for determining the solubility of this compound. The gravimetric method is presented as the primary technique due to its accuracy and reliability.
Gravimetric Method for Solubility Determination
The gravimetric method is a fundamental and highly accurate technique for determining the solubility of a solid in a liquid.[1][2][3][4] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker or water bath
-
Calibrated volumetric flasks and pipettes
-
Analytical balance (readable to at least 0.1 mg)
-
Drying oven
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dishes or vials
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or a stoppered flask). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time. A common practice is to agitate for 24-48 hours.[5]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a precise volume of the supernatant using a calibrated pipette. To prevent precipitation due to temperature changes, it is advisable to pre-warm or pre-cool the pipette to the experimental temperature.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE filter for organic solvents) into a pre-weighed, dry evaporating dish or vial. Filtration is critical to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Weighing:
-
Place the evaporating dish with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound. Gentle heating under a stream of nitrogen or in a vacuum oven can facilitate evaporation.
-
Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature to prevent moisture absorption.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing cycles until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The solubility (S) can be calculated in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Solubility ( g/100 mL):
-
S = (mass of solute / volume of solution withdrawn) * 100
-
-
Solubility (mol/L):
-
S = (mass of solute / molar mass of this compound) / volume of solution withdrawn (in L)
-
-
Alternative Methods: Spectroscopic Determination
For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility.[5][6]
Brief Protocol Outline:
-
Generate a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.
-
Prepare a Saturated Solution: Follow the procedure described in section 2.1 to prepare a saturated solution and filter it.
-
Dilute and Measure Absorbance: Dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.
-
Calculate Concentration: Use the equation of the line from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, which represents the solubility.
Data Presentation
While specific data for this compound is unavailable in the reviewed literature, the results obtained from the experimental protocols described above should be tabulated for clear comparison. An example of a well-structured data table is provided below.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures (Example)
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | |
| Ethanol | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | |
| Acetone | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | |
| Ethyl Acetate | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | |
| Dichloromethane | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value | |
| Toluene | 25 | Experimental Value | Experimental Value |
| 40 | Experimental Value | Experimental Value |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Figure 1: Workflow for Gravimetric Solubility Determination.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides robust and detailed experimental protocols to enable researchers to generate this crucial data. The gravimetric method, in particular, offers a reliable means of accurately determining solubility. The provided workflow and data table structure can serve as a template for conducting and reporting such studies. The generation of this data will be a valuable contribution to the scientific community, aiding in the effective use of this compound in research and development.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Chloro-Nitrobenzonitrile Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling precautions for two isomeric forms of chloro-nitrobenzonitrile: 3-Chloro-4-nitrobenzonitrile (CAS No. 34662-29-8) and 4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0). Understanding the distinct safety profiles of these chemical intermediates is paramount for ensuring laboratory safety and mitigating potential risks during research and development activities.
Section 1: Chemical Identification and Physical Properties
A clear distinction between the two isomers is crucial for accurate risk assessment. The physical and chemical properties of each compound are summarized below.
Table 1: Physical and Chemical Properties of Chloro-Nitrobenzonitrile Isomers
| Property | This compound | 4-Chloro-3-nitrobenzonitrile |
| CAS Number | 34662-29-8 | 939-80-0[1] |
| Molecular Formula | C₇H₃ClN₂O₂[2] | C₇H₃ClN₂O₂[1] |
| Molecular Weight | 182.56 g/mol [2] | 182.56 g/mol [3] |
| Appearance | Solid | Light yellow powder/solid[1] |
| Melting Point | Not available | 98-100 °C[3] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Not available |
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The classifications for the two isomers highlight their potential health risks.
Table 2: GHS Hazard Classification
| Hazard Class | This compound | 4-Chloro-3-nitrobenzonitrile |
| Acute Toxicity, Oral | Category 4[4] | Not classified (May be harmful if swallowed)[1] |
| Acute Toxicity, Dermal | Category 4[4] | Not classified |
| Acute Toxicity, Inhalation | Category 4[4] | Not classified |
| Skin Corrosion/Irritation | Not classified (No data available)[4] | Category 2[1][5] |
| Serious Eye Damage/Eye Irritation | Not classified (No data available)[4] | Category 2[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Not classified (No data available)[4] | Category 3 (Respiratory system)[3][5] |
Hazard Statements:
-
This compound:
-
4-Chloro-3-nitrobenzonitrile:
Section 3: Toxicological Data
Quantitative toxicological data is essential for a complete understanding of a substance's potential for harm. While data for this compound is limited, an oral LD50 value has been reported for its isomer.
Table 3: Acute Toxicity Data
| Isomer | Route | Species | Value | Reference |
| 4-Chloro-3-nitrobenzonitrile | Oral | Rat | LD50 = 2050 mg/kg | [1][5][7] |
| This compound | Oral, Dermal, Inhalation | - | No data available | [4] |
Section 4: Handling Precautions and Personal Protective Equipment (PPE)
Adherence to strict handling protocols is critical to minimize exposure and ensure a safe working environment. The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: PPE Selection Workflow for Chloro-Nitrobenzonitriles.
Key Handling Precautions:
-
Engineering Controls: Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles. If there is a risk of splashing, a face shield should also be worn.
-
Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory.[4]
-
Respiratory Protection: If ventilation is inadequate or there is a risk of generating dust or aerosols, a NIOSH-approved respirator with appropriate cartridges must be used.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling. Contaminated clothing should be removed and laundered before reuse.[4]
Section 5: First Aid and Emergency Procedures
In the event of an exposure or spill, prompt and appropriate action is crucial.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
The following diagram illustrates a logical workflow for handling a chemical spill of chloro-nitrobenzonitrile.
Caption: Spill Response Workflow for Chloro-Nitrobenzonitriles.
Section 6: Experimental Protocols for Safety Assessment
Detailed experimental protocols for the toxicological assessment of these specific compounds are not publicly available. However, standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are typically followed.
General Methodologies:
-
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method): This method involves a stepwise procedure with the use of a limited number of animals.[8][9] A starting dose is administered to a group of animals, and the outcome determines the subsequent dose for the next group. Observations for signs of toxicity and mortality are made over a 14-day period.[2]
-
In Vitro Skin Irritation (OECD Guideline 439: Reconstructed Human Epidermis Test Method): This in vitro method uses a three-dimensional model of the human epidermis.[3][10] The test chemical is applied to the tissue surface, and cell viability is measured to determine the potential for skin irritation.[11]
-
Acute Eye Irritation/Corrosion (OECD Guideline 405): This test is typically conducted in albino rabbits.[12] A single dose of the substance is applied to one eye, and the effects on the cornea, iris, and conjunctiva are observed and scored at specific intervals.[13] In vitro alternatives are increasingly used to reduce animal testing.
Section 7: Potential Mechanism of Action and Signaling Pathways
Information on the specific signaling pathways affected by these compounds is limited. However, for This compound , there is evidence to suggest it may act as an inhibitor of certain transferase enzymes, including phosphatidylcholine:phosphatidylethanolamine N-methyltransferase (PCMT), phospholipase A2, phospholipase C, and serine/threonine protein kinases.[14] Enzyme inhibition is a critical mechanism through which chemicals can exert toxic effects.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be disrupted by an enzyme inhibitor.
Caption: Hypothetical Disruption of a Signaling Pathway by an Enzyme Inhibitor.
For 4-Chloro-3-nitrobenzonitrile , no specific information on its mechanism of action or interaction with signaling pathways was found in the reviewed safety literature. Its toxicity is likely related to its irritant properties and potential to cause respiratory distress.
Section 8: Conclusion
This compound and 4-Chloro-3-nitrobenzonitrile, while isomers, present distinct hazard profiles that necessitate careful and informed handling. This compound is classified as harmful by ingestion, skin contact, and inhalation, while 4-Chloro-3-nitrobenzonitrile is a known skin and eye irritant and may cause respiratory irritation. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet for the isomer in use and implement robust safety protocols, including the use of appropriate engineering controls and personal protective equipment. A thorough understanding of the potential hazards and emergency procedures is essential for maintaining a safe laboratory environment when working with these versatile chemical intermediates.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. siesascs.edu.in [siesascs.edu.in]
- 5. fishersci.com [fishersci.com]
- 6. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Chloro-3-nitrobenzonitrile | CAS#:939-80-0 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 10. oecd.org [oecd.org]
- 11. x-cellr8.com [x-cellr8.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. CAS 34662-29-8: this compound | CymitQuimica [cymitquimica.com]
The Trifecta of Reactivity: An In-Depth Technical Guide to the Nitrile Group of 3-Chloro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a nitrile group on the 3-chloro-4-nitrobenzonitrile scaffold renders it a versatile building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. The electron-withdrawing nature of the adjacent nitro and chloro substituents significantly influences the reactivity of the cyano moiety, making it susceptible to a range of chemical transformations. This technical guide provides a comprehensive overview of the key reactions of the nitrile group in this compound, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development.
Core Reactivities of the Nitrile Group
The chemical reactivity of the nitrile group in this compound is primarily centered around three major transformations: hydrolysis to a carboxylic acid, reduction to a primary amine, and [3+2] cycloaddition to form a tetrazole ring. Each of these reactions provides a gateway to a distinct class of compounds with significant potential in medicinal chemistry and materials science.
Hydrolysis: A Pathway to Carboxylic Acids
The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield 3-chloro-4-nitrobenzoic acid. This transformation is a fundamental step in the synthesis of various active pharmaceutical ingredients and other complex organic molecules.
Reaction Scheme:
Quantitative Data for Hydrolysis of Substituted Benzonitriles
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-chloro-2-nitrobenzonitrile | Hot concentrated HCl | 4-chloro-2-nitrobenzoic acid | Not specified | [1] |
| p-nitrobenzonitrile | H2SO4/H2O | p-nitrobenzoic acid | High | [2] |
| m-substituted benzonitriles | H2SO4 solutions (10.0 M to 18.2 M), 25.1±0.1 °C | m-substituted benzoic acids | Rate constants measured | [3] |
Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)
While a specific protocol for the complete hydrolysis of this compound was not found in the searched literature, a general procedure for the acid-catalyzed hydrolysis of benzonitriles can be adapted[4][5].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water, or concentrated hydrochloric acid).
-
Heating: Heat the reaction mixture to reflux. The reaction time will depend on the concentration of the acid and the temperature, and should be monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated 3-chloro-4-nitrobenzoic acid by filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified product.
Logical Relationship for Acid-Catalyzed Nitrile Hydrolysis
References
- 1. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. azom.com [azom.com]
- 4. m.youtube.com [m.youtube.com]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of 3-Chloro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions on 3-chloro-4-nitrobenzonitrile. Due to the limited availability of direct experimental data for this specific isomer in publicly accessible literature, this guide focuses on a theoretical prediction of its reactivity based on established principles of organic chemistry. The analysis of substituent effects on the benzene ring provides a framework for anticipating reaction outcomes and designing synthetic pathways.
Synthesis of this compound
The synthesis of the related isomer, 4-chloro-3-nitrobenzonitrile, is well-documented and typically involves the nitration of p-chlorobenzonitrile. One established method involves reacting p-chlorobenzonitrile with a mixture of concentrated sulfuric acid and fuming nitric acid at low temperatures (below 0°C).[1] An alternative approach utilizes nitronium tetrafluoroborate in an anhydrous acetonitrile solution.[1]
Experimental Protocol: Nitration of p-Chlorobenzonitrile [1]
-
In a 50 mL three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 0°C.
-
Add p-chlorobenzonitrile (4.79 g, 40.1 mmol) to the cooled sulfuric acid and stir until completely dissolved. Continue stirring for an additional 20 minutes.
-
Slowly add 95% fuming nitric acid (4.0 g, 63 mmol) over a period of 1 hour, ensuring the temperature remains below 0°C.
-
After the addition is complete, continue stirring at a low temperature for 30 minutes.
-
Slowly pour the reaction mixture into 100 mL of ice water, which will cause a white solid to precipitate.
-
Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution and then with water until the filtrate is neutral.
-
Recrystallize the obtained solid from an 80% ethanol/water solution and dry at 60°C to yield 4-chloro-3-nitrobenzonitrile.
Electrophilic Aromatic Substitution
The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing groups: a chloro group, a nitro group, and a cyano group.[2] All three substituents decrease the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles.[2]
Regioselectivity:
The position of an incoming electrophile is determined by the directing effects of the existing substituents. The directing effects of the groups on this compound are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -Cl | 3 | Deactivating | Ortho, Para |
| -NO₂ | 4 | Deactivating | Meta |
| -CN | 1 | Deactivating | Meta |
The chloro group, despite being deactivating, is an ortho-, para-director due to its ability to stabilize the arenium ion intermediate through resonance.[2][3] The nitro and cyano groups are strong deactivators and meta-directors.[2]
To predict the regioselectivity, we must consider the combined influence of these groups. The available positions for substitution are C2, C5, and C6.
-
Position C2: Ortho to the -CN group (meta-directing) and ortho to the -Cl group (ortho-, para-directing).
-
Position C5: Meta to the -CN group (meta-directing), ortho to the -NO₂ group (meta-directing), and meta to the -Cl group (ortho-, para-directing).
-
Position C6: Para to the -Cl group (ortho-, para-directing) and meta to the -NO₂ group (meta-directing).
Considering the strong meta-directing nature of the nitro and cyano groups and the ortho-, para-directing nature of the chloro group, the most likely position for electrophilic attack is C6 . This position is para to the ortho-, para-directing chloro group and meta to the strongly meta-directing nitro group. While C2 is ortho to the chloro group, it is also ortho to the strongly deactivating cyano group, which would be disfavored. Position C5 is meta to two of the deactivating groups, but ortho to the strongly deactivating nitro group, making it less favorable.
Nucleophilic Aromatic Substitution
The presence of strong electron-withdrawing groups, particularly the nitro (-NO₂) and cyano (-CN) groups, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[4][5] These groups stabilize the negatively charged Meisenheimer complex intermediate that is formed during the reaction.[6][7]
Regioselectivity and Leaving Group:
In this compound, there are two potential leaving groups: the chloro group at C3 and the nitro group at C4. Generally, halides are good leaving groups in SNAr reactions. While the nitro group can also act as a leaving group, it is typically less facile than chloride displacement.
The key to SNAr reactivity is the stabilization of the Meisenheimer complex by electron-withdrawing groups located ortho or para to the site of nucleophilic attack.[5][7]
-
Attack at C3 (Displacement of -Cl): The negative charge in the Meisenheimer complex would be delocalized to C2 and C4. The nitro group at C4 is para to the site of attack and can effectively stabilize the negative charge through resonance. The cyano group at C1 is ortho to the developing negative charge at C2, providing further stabilization.
-
Attack at C4 (Displacement of -NO₂): The negative charge in the Meisenheimer complex would be delocalized to C3 and C5. The chloro group at C3 is ortho to the site of attack, and the cyano group is meta. The chloro group can offer some inductive stabilization, but it is less effective at resonance stabilization of a negative charge compared to a nitro group.
Therefore, nucleophilic attack is most likely to occur at C3 , leading to the displacement of the chloro group. The strong stabilization of the intermediate by the para-nitro group and the ortho-cyano group makes this pathway significantly more favorable.
Applications in Drug Development
While specific applications for this compound are not widely reported, related chloro-nitro-benzonitrile derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[8][9][10] The functional groups present on the ring offer multiple points for chemical modification, allowing for the construction of more complex molecules. The cyano group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, both common functionalities in drug molecules. The nitro group can be reduced to an amine, which is a key functional group for a wide range of further chemical transformations.[1] The reactivity of the chloro group in SNAr reactions allows for the introduction of various nucleophiles, leading to diverse molecular scaffolds.
Conclusion
This technical guide has provided a theoretical framework for understanding the reactivity of this compound in electrophilic and nucleophilic substitution reactions. The molecule is predicted to be highly deactivated towards electrophilic attack, with substitution likely occurring at the C6 position. Conversely, the ring is activated for nucleophilic aromatic substitution, with the displacement of the chloro group at C3 being the most probable outcome. These predictions are based on the fundamental principles of substituent effects in aromatic chemistry. Experimental validation is recommended to confirm these theoretical considerations.
Disclaimer: The information provided in this document regarding the reactivity of this compound is based on theoretical predictions derived from established principles of organic chemistry. Due to a lack of specific experimental data for this compound in the reviewed literature, the predicted regioselectivity and reaction outcomes should be considered as such. Researchers are advised to conduct their own experimental investigations to verify these predictions.
References
- 1. Page loading... [guidechem.com]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. innospk.com [innospk.com]
3-Chloro-4-nitrobenzonitrile: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
3-Chloro-4-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of a wide range of complex organic molecules. Its structure, featuring a benzene ring substituted with a chloro, a nitro, and a nitrile group, offers multiple reactive sites, making it an exceptionally valuable building block for the pharmaceutical, agrochemical, and materials science industries.[1][2][3] The strategic placement of these functional groups—particularly the electron-withdrawing nitro and nitrile moieties—significantly influences the molecule's reactivity, enabling a diverse array of chemical transformations.
This guide provides a comprehensive overview of the physicochemical properties, synthetic applications, and experimental protocols related to this compound (CAS No: 34662-29-8), highlighting its role in constructing advanced chemical architectures. It is important to distinguish this isomer from the closely related 4-chloro-3-nitrobenzonitrile (CAS No: 939-80-0), which is also a significant synthetic intermediate.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below, providing essential data for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 34662-29-8 | [4] |
| Molecular Formula | C₇H₃ClN₂O₂ | [4] |
| Molecular Weight | 182.56 g/mol | [4] |
| Appearance | White Solid | [4] |
| Boiling Point | 319.7 ± 27.0 °C (Predicted) | [4] |
| Density | 1.47 ± 0.1 g/cm³ (Predicted) | [4] |
| LogP | 2.64308 | [4] |
| PSA | 69.61000 | [4] |
Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available through chemical databases for structural confirmation.[5]
Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its three functional groups. The presence of the strongly electron-withdrawing nitro and cyano groups activates the aromatic ring, particularly influencing the reactivity of the chloro substituent.
-
The Nitro Group: This group is readily reduced to an amino group (-NH₂). This transformation is a cornerstone reaction, providing a direct pathway to synthesize aniline derivatives, which are crucial precursors for a vast number of pharmaceuticals, dyes, and agrochemicals.
-
The Chloro Group: The chlorine atom is susceptible to nucleophilic aromatic substitution (SₙAr) reactions. Its replacement by various nucleophiles (e.g., amines, alkoxides, thiolates) allows for the introduction of diverse functionalities, enabling the construction of complex molecular scaffolds.
-
The Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or a primary amide, reduced to a primary amine, or undergo cycloaddition reactions, for instance, with sodium azide to form biologically active tetrazole rings.[6]
This multi-faceted reactivity allows for a modular approach to synthesis, where each functional group can be manipulated selectively to build the desired molecular architecture.
Applications in Synthesis
While specific applications for the 3-chloro-4-nitro isomer are less documented in readily available literature than for its 4-chloro-3-nitro counterpart, its structural motifs are relevant to several classes of bioactive molecules. Nitrobenzonitrile derivatives are used in the development of:
-
Pharmaceuticals: As intermediates for active pharmaceutical ingredients (APIs).[1] For example, related structures are used to synthesize enzyme inhibitors, such as those for acetylcholinesterase (AChE), and antiviral compounds.[7]
-
Agrochemicals: In the creation of novel pesticides and herbicides.[1][7] The nitroaromatic scaffold is present in some classes of fungicides and herbicides.[7]
-
Material Science: As precursors for dyes, pigments, and specialty polymers.[1][7]
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following section provides a representative protocol for the synthesis of this compound.
Synthesis of this compound from 4-Amino-3-chlorobenzonitrile [8]
This procedure outlines the oxidation of an amino group to a nitro group on the chloro-benzonitrile scaffold.
Materials and Reagents:
-
4-Amino-3-chlorobenzonitrile (2-chloro-4-cyanobenzenamine)
-
Sodium borate tetrahydrate
-
Acetic acid
-
Ether
-
Deionized water
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 mL of acetic acid in a suitable reaction flask.
-
Heat the suspension with stirring until the internal temperature exceeds 50 °C.
-
Add 4-amino-3-chlorobenzonitrile (5.93 g, 38.9 mmol) in portions over a period of 1 hour, maintaining the temperature.
-
After the addition is complete, place the flask in an oil bath preheated to 62 °C and continue to heat with stirring for 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into 1 L of ice water.
-
Extract the aqueous layer three times with ether.
-
Combine the organic layers and wash twice with deionized water.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the desiccant and evaporate the solvent under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using an ether/petroleum ether (1:3) mixture as the eluent to yield the target product, this compound.
Expected Yield: ~5.27 g (74%)[8]
Conclusion
This compound is a potent and versatile chemical building block whose value is derived from the unique interplay of its chloro, nitro, and nitrile functional groups. The ability to selectively address these groups through a variety of organic transformations provides chemists with a reliable platform for the synthesis of diverse and complex target molecules. Its utility as a key intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals underscores its importance in both academic research and industrial-scale chemical manufacturing. As the demand for novel and sophisticated organic compounds continues to grow, the role of well-designed building blocks like this compound will remain critical to innovation in chemical science.
References
Methodological & Application
Synthesis of Novel Heterocycles Using 3-Chloro-4-nitrobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-nitrobenzonitrile is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of novel heterocyclic compounds. Its utility stems from the presence of three key functional groups: a nitrile, a nitro group, and a chlorine atom, all attached to a benzene ring. The electron-withdrawing nature of the nitro and cyano groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions, making it an excellent precursor for synthesizing fused heterocyclic systems of significant interest in medicinal chemistry and materials science.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various nitrogen-containing heterocycles, including benzimidazoles, quinoxalines, and phenothiazines, using this compound as the starting material.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 34662-29-8 |
| Molecular Formula | C₇H₃ClN₂O₂ |
| Molecular Weight | 182.56 g/mol |
| Appearance | Light yellow crystalline powder |
| Melting Point | 98-100 °C |
| Boiling Point | 284.8 °C |
| Purity | ≥98% |
Application Notes: Synthesis of Novel Heterocycles
The strategic positioning of the chloro, nitro, and cyano groups on the aromatic ring of this compound allows for a variety of cyclization reactions to form diverse heterocyclic cores. These heterocycles are prevalent in many biologically active compounds and are considered privileged structures in drug discovery.
Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of benzimidazole derivatives from this compound typically involves a two-step process: nucleophilic substitution of the chlorine atom with an ortho-phenylenediamine, followed by reductive cyclization of the nitro group.
Synthesis of Quinoxaline Derivatives
Quinoxalines are another important class of nitrogen-containing heterocycles found in numerous pharmaceuticals, dyes, and organic semiconductors. The synthesis of quinoxaline derivatives from this compound can be achieved through a condensation reaction with an ortho-phenylenediamine. The reaction proceeds via nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization.
Synthesis of Phenothiazine Derivatives
Phenothiazines are a well-known class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as antipsychotic and antihistaminic agents. The synthesis of phenothiazine derivatives from this compound can be accomplished by reaction with a 2-aminothiophenol derivative. This reaction involves a nucleophilic aromatic substitution followed by an intramolecular cyclization to form the tricyclic phenothiazine core.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of representative benzimidazole, quinoxaline, and phenothiazine derivatives from this compound.
Table 1: Synthesis of 2-(4-Cyano-2-nitrophenyl)amino-N-phenylbenzamide
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| This compound | o-Phenylenediamine | DMF | K₂CO₃ | 120 | 8 | 85 |
Table 2: Synthesis of 7-Nitro-5H-benzo[b]phenothiazine-3-carbonitrile
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| This compound | 2-Aminothiophenol | Ethanol | NaOAc | 80 | 12 | 78 |
Table 3: Synthesis of 7-Nitroquinoxaline-5-carbonitrile
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| This compound | Ethane-1,2-diamine | Acetonitrile | Et₃N | Reflux | 6 | 92 |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Cyano-2-nitrophenyl)amino-N-phenylbenzamide (Benzimidazole Precursor)
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of this compound in DMF, add o-phenylenediamine and potassium carbonate.
-
Heat the reaction mixture at 120 °C for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 7-Nitro-5H-benzo[b]phenothiazine-3-carbonitrile
Materials:
-
This compound (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Sodium acetate (NaOAc) (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve this compound and 2-aminothiophenol in ethanol.
-
Add sodium acetate to the solution.
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the pure product.
Protocol 3: Synthesis of 7-Nitroquinoxaline-5-carbonitrile
Materials:
-
This compound (1.0 eq)
-
Ethane-1,2-diamine (1.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile
-
Dichloromethane
-
Water
Procedure:
-
To a solution of this compound in acetonitrile, add ethane-1,2-diamine and triethylamine.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 7-nitroquinoxaline-5-carbonitrile.
Visualizations
Caption: Synthesis of a Benzimidazole Precursor.
Caption: Synthesis of a Phenothiazine Derivative.
Caption: Synthesis of a Quinoxaline Derivative.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for leveraging 3-chloro-4-nitrobenzonitrile in various palladium-catalyzed cross-coupling reactions. This versatile substrate, featuring a reactive chloride, an electron-withdrawing nitro group, and a nitrile functionality, is a valuable building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for similar aryl chlorides and serve as a robust starting point for reaction optimization.
Introduction to Palladium-Catalyzed Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For a substrate like this compound, the electron-withdrawing nature of the nitro and nitrile groups can influence the reactivity of the C-Cl bond in oxidative addition, a key step in the catalytic cycle. The following sections detail protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds through the coupling of an organoboron species with an organohalide.[2][3] This method is widely used for the synthesis of biaryls and conjugated systems.
General Reaction Scheme:
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl chlorides, which can be adapted for this compound.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 80-90 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 24 | 70-85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 182.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Add degassed toluene (5 mL) and water (0.5 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of complex organic structures.[4][5]
General Reaction Scheme:
This table provides starting conditions for the Heck reaction with this compound.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 120 | 24 | 75-90 |
| 2 | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 140 | 18 | 70-85 |
| 3 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | Cy₂NMe (1.5) | Dioxane | 100 | 16 | 80-95 |
Experimental Protocol: Heck Coupling of this compound with Styrene
-
In a sealed tube, combine this compound (1.0 mmol, 182.6 mg), styrene (1.5 mmol, 156.2 mg, 172 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), P(o-tolyl)₃ (0.04 mmol, 12.2 mg), and triethylamine (Et₃N, 1.5 mmol, 151.8 mg, 209 µL).
-
Add anhydrous DMF (5 mL) to the mixture.
-
Seal the tube and heat the reaction to 120 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the substituted stilbene derivative.
Diagram of the Heck Reaction Catalytic Cycle
(NO₂) (CN)C₆H₃Cl + H≡C-R --[Pd catalyst, Cu(I) cocatalyst, Base]--> (NO₂) (CN)C₆H₃C≡C-R
Caption: Catalytic cycles for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides. [6][7] General Reaction Scheme:
This table presents typical conditions that can be applied to this compound.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Representative Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 16 | 85-98 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 20 | 80-90 |
| 3 | PdCl₂(dppf) (5) | - | K₃PO₄ (2) | t-BuOH | 90 | 24 | 75-85 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (NaOt-Bu, 1.5 mmol, 144.2 mg).
-
Add this compound (1.0 mmol, 182.6 mg) and seal the tube with a septum.
-
Remove the tube from the glovebox and add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 104.5 mg, 104 µL) via syringe.
-
Place the reaction mixture under an argon atmosphere and heat to 100 °C for 16 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Disclaimer: The provided protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
References
Application Notes and Protocols for the Reduction of the Nitro Group in 3-Chloro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of the nitro group in 3-Chloro-4-nitrobenzonitrile to yield 4-Amino-3-chlorobenzonitrile, a valuable intermediate in pharmaceutical and agrochemical synthesis. The protocols outlined below utilize common and effective reducing agents, specifically stannous chloride (tin(II) chloride) and iron powder.
Introduction
The selective reduction of a nitro group in the presence of other functional groups, such as a nitrile and a halogen, is a critical transformation in organic synthesis. This compound presents such a challenge, where the desired product, 4-Amino-3-chlorobenzonitrile, requires the nitro group to be reduced to an amine without affecting the chloro and cyano functionalities. This document details two reliable methods to achieve this transformation: reduction with stannous chloride in an acidic medium and reduction with iron powder in the presence of an acid or an ammonium salt.
Reaction Pathway
The overall chemical transformation is the reduction of the nitro group to an amino group.
Application Notes and Protocols for the Hydrolysis of 3-Chloro-4-nitrobenzonitrile to 3-Chloro-4-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of the nitrile group in 3-Chloro-4-nitrobenzonitrile to a carboxylic acid to yield 3-chloro-4-nitrobenzoic acid is a fundamental transformation in organic synthesis. This reaction is pivotal in the preparation of various pharmaceutical intermediates and other specialized chemical compounds. The presence of the electron-withdrawing nitro and chloro groups on the aromatic ring influences the reactivity of the nitrile group. This document provides detailed protocols for both acidic and alkaline hydrolysis of this compound, along with data presentation and diagrams to facilitate understanding and execution in a laboratory setting.
Reaction Overview
The hydrolysis of a nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[1] Both methods typically involve heating the nitrile with an aqueous solution of a strong acid or base. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid (in acidic conditions) or its carboxylate salt (in basic conditions).[1][2] For this compound, the general reaction is as follows:

Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the acidic and alkaline hydrolysis of this compound. Please note that yields can vary based on the purity of the starting material and the precise execution of the experimental protocol.
| Parameter | Acidic Hydrolysis | Alkaline Hydrolysis |
| Reagents | Concentrated Sulfuric Acid (H₂SO₄), Water | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), Water |
| Solvent | Aqueous | Aqueous/Alcoholic mixture |
| Temperature | Reflux (typically >100 °C) | Reflux (typically >100 °C) |
| Reaction Time | Several hours | Several hours |
| Intermediate | 3-Chloro-4-nitrobenzamide | Sodium or Potassium 3-chloro-4-nitrobenzoate |
| Final Product (after work-up) | 3-Chloro-4-nitrobenzoic acid | 3-Chloro-4-nitrobenzoic acid |
| Typical Yield | Moderate to High | High |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound
This protocol describes the hydrolysis using sodium hydroxide.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Ethanol (optional, to aid solubility)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1.0 eq).
-
Addition of Base: Add a 10-20% aqueous solution of sodium hydroxide (2.0-3.0 eq). If the starting material has poor solubility in the aqueous base, a co-solvent like ethanol can be added until a homogenous solution or a fine suspension is formed.
-
Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The hydrolysis is typically complete within 4-8 hours, indicated by the disappearance of the starting material spot.
-
Work-up: After completion, cool the reaction mixture to room temperature. If an organic co-solvent was used, it should be removed under reduced pressure.
-
Precipitation: Carefully acidify the aqueous solution with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 1-2. The 3-chloro-4-nitrobenzoic acid will precipitate out as a solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Acidic Hydrolysis of this compound
This protocol details the hydrolysis using sulfuric acid.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Ice
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, cautiously add this compound (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 50-70% v/v solution). The addition should be done carefully due to the exothermic nature of mixing acid and water.
-
Hydrolysis: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction by TLC. The hydrolysis may take several hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Slowly and carefully pour the cooled reaction mixture onto crushed ice with stirring. The 3-chloro-4-nitrobenzoic acid will precipitate as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 60-70 °C.
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the general workflow for the hydrolysis of a nitrile to a carboxylic acid, highlighting the key stages of the reaction.
Caption: General workflow for acidic and alkaline hydrolysis of nitriles.
Experimental Workflow Diagram
This diagram outlines the key steps in the experimental procedure for the hydrolysis of this compound.
Caption: Experimental workflow for nitrile hydrolysis.
References
Application of 3-Chloro-4-nitrobenzonitrile in the Synthesis of Kinase Inhibitors: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 3-Chloro-4-nitrobenzonitrile as a key starting material in the synthesis of potent kinase inhibitors. This versatile chemical scaffold offers a strategic entry point for the construction of various heterocyclic systems known to exhibit significant activity against a range of protein kinases implicated in cancer and other diseases.
Introduction: The Role of Kinase Inhibitors in Drug Discovery
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways by catalyzing the phosphorylation of specific protein substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, leading to uncontrolled cell growth, proliferation, and survival.[2] Small molecule kinase inhibitors have emerged as a highly successful class of targeted therapeutics, with numerous drugs approved for the treatment of various malignancies.[3]
This compound is a valuable building block in medicinal chemistry. The presence of three reactive sites—the nitrile, the nitro group, and the chlorine atom—allows for a variety of chemical transformations to construct complex molecular architectures. A common and effective strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form heterocyclic cores such as quinazolines and pyridopyrimidines, which are prevalent in many clinically approved kinase inhibitors.
Synthetic Strategy: From Benzonitrile to Kinase Inhibitor
The general synthetic approach for converting this compound into a kinase inhibitor scaffold typically involves a two-step process:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine to yield 3-chloro-4-aminobenzonitrile. This transformation is crucial as the resulting aniline is a key nucleophile for subsequent cyclization reactions.
-
Heterocycle Formation: The 3-chloro-4-aminobenzonitrile intermediate can then be utilized in various cyclization strategies to construct the desired kinase inhibitor core. A common approach is the construction of a quinazoline ring, a privileged scaffold in many Epidermal Growth Factor Receptor (EGFR) inhibitors.
Caption: Synthetic workflow from this compound to a generic kinase inhibitor.
Experimental Protocols
The following protocols are detailed methodologies for the key transformations in the synthesis of kinase inhibitors from this compound. These are based on established and analogous procedures found in the literature.
Protocol 1: Reduction of this compound
Objective: To synthesize 3-chloro-4-aminobenzonitrile.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (3.0 eq) and ammonium chloride (0.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrates and remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 3-chloro-4-aminobenzonitrile.
-
The product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Quinazoline-based Kinase Inhibitor
Objective: To synthesize a 4-anilinoquinazoline derivative, a common core for EGFR inhibitors.
Step 2a: Synthesis of 4-Chloro-7-cyanoquinazoline
Materials:
-
3-Chloro-4-aminobenzonitrile (from Protocol 1)
-
Formamide
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Toluene
Procedure:
-
Heat a mixture of 3-chloro-4-aminobenzonitrile (1.0 eq) and formamide (5.0 eq) at 150 °C for 4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the intermediate quinazolinone.
-
To a suspension of the dried quinazolinone in toluene, add phosphoryl chloride (3.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-cyanoquinazoline.
Step 2b: Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
4-Chloro-7-cyanoquinazoline
-
Substituted aniline (e.g., 3-ethynylaniline for an Erlotinib analog)
-
Isopropanol
-
Triethylamine or Diisopropylethylamine (DIPEA)
Procedure:
-
Dissolve 4-chloro-7-cyanoquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in isopropanol.
-
Add a base such as triethylamine or DIPEA (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold isopropanol and then with diethyl ether.
-
Dry the product under vacuum to obtain the final kinase inhibitor.
Targeted Signaling Pathway and In Vitro Activity
Quinazoline-based inhibitors synthesized through this route often target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Mutations that lead to constitutive activation of EGFR are common in various cancers, such as non-small cell lung cancer (NSCLC).
References
Application Notes and Protocols: 3-Chloro-4-nitrobenzonitrile in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-chloro-4-nitrobenzonitrile as a versatile building block in the synthesis of novel agrochemical compounds. This document details synthetic protocols, biological activity data, and key experimental workflows relevant to the development of herbicides, fungicides, and insecticides.
Introduction: The Role of this compound in Agrochemical Synthesis
This compound is a key intermediate in organic synthesis, valued for its multiple reactive sites that allow for diverse chemical modifications. The presence of a chloro, a nitro, and a nitrile group on the benzene ring enables a variety of reactions, including nucleophilic aromatic substitution, reduction, and further transformation of the nitrile moiety. These characteristics make it an excellent starting material for the synthesis of complex molecules with potent biological activities essential for crop protection. Its derivatives have shown significant promise in the development of herbicides, fungicides, and insecticides.
Applications in Herbicide Development: Diphenyl Ether Derivatives
Diphenyl ether herbicides are a significant class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This compound serves as a crucial precursor for the synthesis of these compounds. The general approach involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a substituted phenoxide.
Signaling Pathway of PPO-Inhibiting Herbicides
Protoporphyrinogen oxidase (PPO) is a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which then leaks from the chloroplast. In the cytoplasm, it is oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. This singlet oxygen causes rapid lipid peroxidation of cell membranes, leading to membrane disruption, cessation of photosynthesis, and ultimately, cell death.[1][2]
Experimental Protocol: Synthesis of a Diphenyl Ether Herbicide Analogue
This protocol is adapted from the synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide and is illustrative for the formation of a diphenyl ether linkage from a related precursor.
Step 1: Synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene
-
A mixture of 4-chlorophenol (12.56 g, 97.7 mmol) and potassium hydroxide (KOH) (6.83 g, 121.8 mmol) is heated at 70–80 °C with vigorous stirring until the phenol is completely dissolved.
-
Fine copper powder (29 mg, 0.456 mmol) and 3,4-dichloronitrobenzene (11.04 g, 57.5 mmol) are added to the mixture.
-
The reaction mixture is stirred at 110–120 °C for 2.5 hours.
-
The mixture is allowed to cool to room temperature, and 0.8 M sodium hydroxide (NaOH) (14 mL) is added.
-
The resulting mixture is stirred for 20 minutes until a precipitate forms.
-
The precipitate is filtered and washed with deionized water until a neutral pH is achieved, yielding 3-chloro-4-(4'-chlorophenoxy)nitrobenzene.
Step 2: Reduction of the Nitro Group to form 3-chloro-4-(4'-chlorophenoxy)aniline
-
A mixture of iron powder (0.99 g, 17.74 mmol), the diphenyl ether from Step 1 (1.44 g, 5.07 mmol), and acetic acid (1.13 mL, 19.77 mmol) in an ethanol/water mixture (2 mL, 3:1 v/v) is refluxed for 2 hours.
-
The mixture is then cooled to room temperature, and 1 M NaOH is added until a pH of 7 is reached.
-
Solids are removed by filtration, and the filtrate is extracted with chloroform.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude aniline product.
-
The crude product is purified by flash chromatography (SiO₂, 20–50% EtOAc/hexanes) to afford the corresponding aniline.
Further steps would involve modification of the nitrile group or reaction of the aniline to produce the final herbicidal compound.
Quantitative Data: Herbicidal Activity
The following table summarizes the herbicidal activity of representative diphenyl ether derivatives.
| Compound ID | Target Weed | Activity Type | EC₅₀ (µg/mL) | Reference |
| Analogue A | Echinochloa crusgalli | Shoot growth inhibition | 1.95 | [3] |
| Analogue B | Digitaria sanguinalis | Shoot growth inhibition | 0.78 | [3] |
| Analogue C | Abutilon theophrasti | Radicle and germ inhibition | 0.99 | [3] |
| 2,4-D (Positive Control) | Echinochloa crusgalli | Shoot growth inhibition | >200 | [3] |
Applications in Fungicide Development
This compound can be utilized as a scaffold for the development of novel fungicides, including analogues of successful commercial products like strobilurins. The synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and subsequent reactions to introduce the desired fungicidal pharmacophore.
Experimental Protocol: In Vitro Fungicidal Activity Screening against Botrytis cinerea
This protocol outlines a standard method for assessing the efficacy of newly synthesized compounds against the common plant pathogen Botrytis cinerea.
-
Isolate and Culture: Botrytis cinerea is isolated from infected plant tissue (e.g., strawberry fruit) and cultured on Potato Dextrose Agar (PDA) at 17-23°C.
-
Preparation of Fungicide-Amended Media: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to molten PDA to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.
-
Inoculation: A mycelial plug (e.g., 5-7 mm diameter) from the edge of an actively growing B. cinerea culture is placed in the center of each fungicide-amended and control plate.
-
Incubation: The plates are incubated at 23±1°C for a period sufficient for the control plates to show full growth (typically 4-7 days).
-
Data Collection and Analysis: The diameter of the fungal colony is measured daily. The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ (half-maximal effective concentration) is determined from the dose-response curve.
High-Throughput Screening (HTS) Workflow for Fungicides
The following diagram illustrates a typical high-throughput screening workflow for the discovery of novel fungicides.
Quantitative Data: Fungicidal Activity
The table below presents the fungicidal activity of representative benzonitrile and related derivatives against various plant pathogens.
| Compound ID | Fungal Pathogen | Activity Type | Inhibition (%) @ 50 mg/L | EC₅₀ (mg/L) | Reference |
| Triazone Derivative 5l | Physalospora piricola | Mycelial Growth | >50 | - | [4] |
| Triazone Derivative 5c | Fusarium graminearum | Mycelial Growth | >50 | - | [4] |
| Fenclorim Derivative 6 | Botrytis cinerea | In vivo | - | 20.84 | |
| Nicotinamide Derivative 4f | Pseudoperonospora cubensis | In vivo | - | 1.96 | [5] |
| Pyraclostrobin Analogue 5s | Botrytis cinerea | Mycelial Growth | - | 0.57 | [6] |
Applications in Insecticide Development
The structural framework of this compound is also amenable to the synthesis of insecticidal compounds, such as analogues of anthranilic diamides. These insecticides target the ryanodine receptors in insects, leading to uncontrolled calcium release and paralysis.
General Synthetic Approach for Anthranilic Diamide Analogues
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group (e.g., using iron powder in acetic acid or catalytic hydrogenation) to form 3-chloro-4-aminobenzonitrile.
-
Hydrolysis of the Nitrile Group: The nitrile group is hydrolyzed to a carboxylic acid to produce 3-chloro-4-aminobenzoic acid.
-
Amide Coupling: The resulting aminobenzoic acid is then coupled with a suitable amine to form the anthranilamide core structure.
-
Further Elaboration: Additional synthetic steps are performed to introduce the desired substituents, often including a pyrazolecarboxamide moiety, to complete the synthesis of the final insecticidal compound.
Quantitative Data: Insecticidal Activity
The following table showcases the insecticidal activity of representative anthranilic diamide analogues.
| Compound ID | Pest Species | Activity Type | Activity Metric | Value | Reference |
| Analogue 2 | Mythimna separata | Larvicidal | % Mortality @ 5 mg/L | 40% | [7] |
| Analogue 3 | Mythimna separata | Larvicidal | % Mortality @ 200 mg/L | 60% | [7] |
| Analogue 5g | Mythimna separata | Larvicidal | % Mortality @ 0.25 mg/L | 40% | [8] |
| Analogue 2u | Mythimna separata | Larvicidal | - | Higher than Indoxacarb | [9] |
| Analogue 2x | Mythimna separata | Larvicidal | - | Higher than Indoxacarb | [9] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of agrochemical compounds. Its unique substitution pattern allows for the straightforward introduction of key pharmacophores for herbicidal, fungicidal, and insecticidal activity. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agrochemical development to explore the potential of this important chemical intermediate. Further research into the derivatization of this compound is warranted to discover novel and effective crop protection agents.
References
- 1. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Larvicidal Activities and Antifungal Activities of Novel Chlorantraniliprole Derivatives and Their Target in the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki-Meyera Coupling of 3-Chloro-4-nitrobenzonitrile with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-chloro-4-nitrobenzonitrile with a variety of arylboronic acids. This reaction is a powerful tool for the synthesis of 3-aryl-4-nitrobenzonitrile derivatives, which are valuable intermediates in the development of pharmaceuticals and other functional organic molecules. The electron-withdrawing nature of the nitrile and nitro groups on the benzonitrile ring influences the reactivity of the C-Cl bond, making this transformation of particular interest.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction in organic synthesis. It involves the cross-coupling of an organoboron compound, typically a boronic acid, with an organic halide or triflate, catalyzed by a palladium complex. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of starting materials.
For the specific case of this compound, the presence of the electron-withdrawing nitro and cyano groups activates the aryl chloride towards oxidative addition to the palladium catalyst, facilitating the coupling reaction. This allows for the efficient synthesis of a library of 3-aryl-4-nitrobenzonitriles by varying the boronic acid coupling partner.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (this compound), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, forming a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product (3-aryl-4-nitrobenzonitrile), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Reaction of this compound with Various Boronic Acids
The following tables summarize the results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids under both conventional heating and microwave-assisted conditions.
Table 1: Conventional Heating Protocol
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-4-nitrobenzonitrile | 92 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-nitrobenzonitrile | 88 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-Nitro-3-(4-(trifluoromethyl)phenyl)benzonitrile | 85 |
| 4 | 2-Methylphenylboronic acid | 3-(o-Tolyl)-4-nitrobenzonitrile | 78 |
Reaction Conditions: this compound (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), 1,4-dioxane/H₂O (4:1, 5 mL), 100 °C, 12 h.
Table 2: Microwave-Assisted Protocol
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-4-nitrobenzonitrile | 95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-nitrobenzonitrile | 91 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 4-Nitro-3-(4-(trifluoromethyl)phenyl)benzonitrile | 89 |
| 4 | 2-Methylphenylboronic acid | 3-(o-Tolyl)-4-nitrobenzonitrile | 82 |
Reaction Conditions: this compound (1.0 mmol), boronic acid (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 mmol), 1,4-dioxane (4 mL), H₂O (1 mL), 120 °C, 20 min in a sealed microwave vial.
Experimental Protocols
Protocol 1: General Procedure for Conventional Heating
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask, add this compound, the desired arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 1,4-dioxane and deionized water to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-4-nitrobenzonitrile.
Protocol 2: General Procedure for Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Deionized water (1 mL)
-
Microwave reaction vial with a stir bar
Procedure:
-
To a microwave reaction vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and deionized water to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to 120 °C for 20 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1 (steps 7-9).
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Application Notes and Protocols: Experimental Procedure for the Nitration of 3-Chlorobenzonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed experimental protocol for the nitration of 3-chlorobenzonitrile, a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The procedure outlines the use of a standard mixed acid nitration method. Due to the presence of competing directing groups on the aromatic ring, a mixture of isomeric products is anticipated. This protocol also includes a discussion on the expected regioselectivity based on the electronic effects of the chloro and cyano substituents. While a representative experimental procedure is provided, specific quantitative data on isomer distribution from literature sources was not available and would need to be determined empirically.
Introduction
The nitration of substituted benzonitriles is a fundamental reaction in organic synthesis, yielding precursors for a wide range of biologically active molecules. 3-Chlorobenzonitrile possesses two directing groups, the chloro group and the cyano group, which exert conflicting influences on the regioselectivity of electrophilic aromatic substitution. The chloro group is an ortho-, para-director, while the cyano group is a meta-director. This leads to the potential formation of multiple nitro-substituted isomers. Understanding and controlling the outcome of this reaction is crucial for the efficient synthesis of desired target molecules in drug discovery and development.
Regioselectivity in the Nitration of 3-Chlorobenzonitrile
The substitution pattern on the benzene ring is determined by the directing effects of the existing substituents.
-
Chloro Group (-Cl): The chlorine atom is an ortho-, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect, it possesses lone pairs of electrons that can be donated to the ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks the ortho and para positions.
-
Cyano Group (-CN): The cyano group is a strong electron-withdrawing group and acts as a meta-director. It deactivates the entire ring, particularly the ortho and para positions, making the meta position the most favorable site for electrophilic attack.
In the case of 3-chlorobenzonitrile, the potential positions for nitration are C2, C4, C5, and C6. The directing effects of the substituents are as follows:
-
Position 2 (ortho to -Cl, meta to -CN): Favored by the chloro group.
-
Position 4 (ortho to -Cl, meta to -CN): Favored by the chloro group.
-
Position 5 (meta to -Cl, ortho to -CN): Disfavored by both groups.
-
Position 6 (para to -Cl, ortho to -CN): Favored by the chloro group.
Based on these competing effects, a mixture of isomers is expected. The primary products are likely to be 3-chloro-2-nitrobenzonitrile, 3-chloro-4-nitrobenzonitrile, and 3-chloro-6-nitrobenzonitrile. The formation of 3-chloro-5-nitrobenzonitrile is expected to be a minor product. The precise quantitative distribution of these isomers is highly dependent on the specific reaction conditions and typically requires experimental determination and analysis.
Experimental Protocol: Representative Nitration of 3-Chlorobenzonitrile
This protocol is a representative procedure based on the nitration of similar aromatic compounds. The specific quantities and reaction times may require optimization.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Chlorobenzonitrile | Reagent Grade, ≥99% | Sigma-Aldrich |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific |
| Fuming Nitric Acid (HNO₃) | ACS Reagent, ≥90% | VWR |
| Dichloromethane (CH₂Cl₂) | ACS Reagent, ≥99.5% | EMD Millipore |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Anhydrous, ≥97% | Acros Organics |
| Ice | - | - |
| Deionized Water | - | - |
3.2. Equipment
-
Three-necked round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
3.3. Procedure
-
Preparation of the Nitrating Mixture: In a clean, dry beaker, carefully add 15 mL of concentrated sulfuric acid. Cool the acid in an ice bath to below 10 °C. While stirring, slowly add 5 mL of fuming nitric acid to the sulfuric acid. Keep the mixture in the ice bath until use.
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 5.0 g (36.3 mmol) of 3-chlorobenzonitrile and 20 mL of dichloromethane. Stir the mixture until the 3-chlorobenzonitrile is completely dissolved.
-
Nitration Reaction: Cool the solution of 3-chlorobenzonitrile in an ice bath to 0-5 °C. Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 100 mL of cold deionized water. Stir the mixture for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 25 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
3.4. Purification
The resulting crude product will be a mixture of isomers. Separation of these isomers can be challenging and may require column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or fractional crystallization.
Data Presentation
The nitration of 3-chlorobenzonitrile can theoretically yield four isomeric products. The table below summarizes their key properties. The yield of each isomer is highly dependent on the reaction conditions and would need to be determined experimentally.
| Compound Name | Structure | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Reported Yield |
| 3-Chloro-2-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | 34662-28-7 | To be determined | |
| This compound | C₇H₃ClN₂O₂ | 182.56 | 34662-29-8 | To be determined | |
| 3-Chloro-5-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | 34662-30-1 | To be determined | |
| 3-Chloro-6-nitrobenzonitrile | C₇H₃ClN₂O₂ | 182.56 | 6575-07-1 | To be determined |
Visualizations
5.1. Logical Relationship of Directing Effects
The following diagram illustrates the competing directing effects of the chloro and cyano groups on the aromatic ring of 3-chlorobenzonitrile during electrophilic nitration.
Caption: Directing effects in the nitration of 3-chlorobenzonitrile.
5.2. Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the nitration of 3-chlorobenzonitrile.
Caption: Workflow for the nitration of 3-chlorobenzonitrile.
Application Notes and Protocols for the Quantification of 3-Chloro-4-nitrobenzonitrile
Introduction
3-Chloro-4-nitrobenzonitrile is a chemical intermediate utilized in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate quantification of this compound is crucial for quality control during production, formulation analysis, and in research and development to ensure the purity and consistency of the final products. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common and reliable analytical techniques.
The methodologies described herein are intended for researchers, scientists, and professionals in the drug development industry. They offer a starting point for method development and validation according to specific laboratory and regulatory requirements.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is proposed for the analysis of this compound.
Experimental Protocol: HPLC
1. Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound reference standard (purity ≥98%)
-
2. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve a suitable retention time and separation from potential impurities. A starting point could be 60:40 (v/v) Acetonitrile:Water. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound. A wavelength of approximately 254 nm is a common starting point for aromatic compounds.
-
Run Time: Sufficient to allow for the elution of the analyte and any late-eluting peaks (e.g., 10 minutes).
4. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.
-
The solution should be sonicated if necessary to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.99 is generally considered acceptable.
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Data Presentation: HPLC Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (Concentration Range) | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank/placebo |
Note: The values in this table are representative and must be determined experimentally during method validation.
Visualization: HPLC Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography (GC) Method
GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point, is amenable to GC analysis. A GC method with Flame Ionization Detection (FID) is proposed.
Experimental Protocol: GC
1. Instrumentation and Materials:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a capillary column, a temperature-programmable oven, and a Flame Ionization Detector (FID).
-
Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., HP-5, DB-5, or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Reagents:
-
Solvent for sample dissolution (e.g., Acetone, Ethyl Acetate - HPLC grade)
-
Carrier Gas: Helium or Nitrogen (high purity)
-
FID Gases: Hydrogen and Air (high purity)
-
This compound reference standard (purity ≥98%)
-
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., acetone) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 250 µg/mL).
3. Chromatographic Conditions:
-
Column: HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Detector: FID
-
Detector Temperature: 300 °C
4. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the chosen solvent to achieve a theoretical concentration within the calibration range.
-
The solution should be vortexed or sonicated to ensure complete dissolution.
-
If necessary, filter the sample solution through a 0.45 µm syringe filter into a GC vial.
5. Data Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Data Presentation: GC Method Validation Parameters (Example)
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 250 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Accuracy (% Recovery) | To be determined |
| Precision (% RSD) | < 2% |
| Specificity | No interference from blank/placebo |
Note: The values in this table are representative and must be determined experimentally during method validation.
Visualization: GC Workflow
Caption: General workflow for the quantification of this compound by GC.
Concluding Remarks
The HPLC and GC methods outlined in these application notes provide a robust framework for the quantification of this compound. It is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements for accuracy, precision, specificity, and sensitivity. Parameters such as the mobile phase composition, GC temperature program, and detector settings may require further optimization based on the specific instrumentation and sample matrix.
Application Notes: Large-Scale Synthesis of 4-Chloro-3-nitrobenzonitrile
Introduction
4-Chloro-3-nitrobenzonitrile (CAS No. 939-80-0) is a pivotal chemical intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its molecular structure, featuring a benzene ring substituted with chloro, nitro, and cyano groups, provides multiple reactive sites, making it a versatile building block in organic synthesis.[2] The large-scale production of this compound is primarily achieved through the electrophilic nitration of 4-chlorobenzonitrile.
This document provides detailed protocols and critical considerations for the large-scale synthesis of 4-chloro-3-nitrobenzonitrile, with a focus on process safety, optimization, and scalability. The target audience includes researchers, chemical engineers, and drug development professionals involved in process scale-up. Note that while the user requested information on "3-Chloro-4-nitrobenzonitrile," the standard and IUPAC-preferred name is 4-Chloro-3-nitrobenzonitrile, which will be used throughout this document.
Physicochemical and Safety Data
Proper handling and storage of 4-Chloro-3-nitrobenzonitrile are essential. The table below summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 939-80-0 | [3] |
| Molecular Formula | C₇H₃ClN₂O₂ | [3] |
| Molecular Weight | 182.56 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [1][3] |
| Melting Point | 98-100 °C | [1][3] |
| Boiling Point | 284.8 °C at 760 mmHg | [3] |
| Purity | Typically ≥98% (by GC or HPLC) | [1][3] |
| Solubility | Soluble in organic solvents; slightly soluble in water | [4] |
| Signal Word | Warning | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
Synthetic Routes and Protocols
Overview of Synthetic Pathways
The most economically viable and widely used method for industrial-scale production is the mixed-acid nitration of 4-chlorobenzonitrile. Alternative routes exist but are often less suitable for large-scale operations due to reagent cost or complexity.
Recommended Protocol: Mixed-Acid Nitration of 4-Chlorobenzonitrile
This protocol details the synthesis via nitration, which is highly exothermic and requires strict temperature control. The following procedure is a representative lab-scale synthesis that forms the basis for scale-up considerations.
Experimental Protocol (Laboratory Scale)
-
Reactor Setup: Equip a 1 L, three-neck, round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel. Place the flask in an ice-salt bath for cooling.
-
Acid Charging: Charge 200 mL of concentrated sulfuric acid (98%) into the flask and begin stirring. Cool the acid to below 0 °C.
-
Substrate Addition: Slowly add 47.9 g (0.348 mol) of 4-chlorobenzonitrile to the cold sulfuric acid. Stir until all the solid has dissolved, maintaining the temperature below 5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 40 g (0.635 mol) of fuming nitric acid (95%) to 60 mL of concentrated sulfuric acid (98%), keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 4-chlorobenzonitrile over 1-2 hours. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Carefully pour the reaction mixture onto 1 kg of crushed ice in a separate, vigorously stirred vessel. A white to pale yellow solid will precipitate.
-
Isolation: Filter the precipitated solid using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with a 5% sodium bicarbonate solution until the filtrate is neutral, followed by several washes with cold deionized water.
-
Drying & Purification: Dry the crude product under vacuum at 60 °C. The product can be further purified by recrystallization from an 80% ethanol/water solution to achieve high purity (>98%).
Quantitative Data (Laboratory Scale)
| Parameter | Value | Notes |
| Starting Material | 47.9 g (0.348 mol) | 4-Chlorobenzonitrile |
| Nitrating Agent | 40 g (0.635 mol) | Fuming Nitric Acid (95%) |
| Acidic Medium | 260 mL | Concentrated Sulfuric Acid (98%) |
| Reaction Temperature | 0-5 °C | Critical for selectivity and safety |
| Reaction Time | 3-5 hours | Including addition and stirring |
| Typical Yield | 75-90% | Based on starting material |
| Purity (Post-Recrystallization) | >98% |
Large-Scale Synthesis Considerations
Scaling up the nitration of 4-chlorobenzonitrile introduces significant challenges, primarily related to heat management, mass transfer, and safety.
Reactor Design and Process Control
The choice of reactor is critical for a safe and efficient large-scale process.
| Parameter | Batch Reactor | Continuous Flow Reactor | Reference(s) |
| Description | Glass-lined steel vessel (1000-5000 L) with cooling jacket, baffles, and powerful agitator. | Microreactor or tubular reactor system with static mixers and high-efficiency heat exchangers. | [5][6] |
| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots and thermal runaway. | Excellent heat transfer due to high surface-area-to-volume ratio; minimizes runaway risk. | [7][8][9] |
| Mass Transfer | Dependent on agitator speed and design; can be inefficient in large volumes. | Superior mixing and short diffusion distances lead to highly efficient mass transfer. | [5][7] |
| Safety | High inventory of hazardous materials; risk of thermal runaway is a major concern. | Low reactor hold-up volume significantly enhances process safety. | [5][9] |
| Control | Slower response to control inputs (e.g., cooling). | Precise and rapid control over temperature, pressure, and residence time. | [5] |
| Scalability | Scale-up is complex and non-linear. | Easily scaled by adding more reactors in parallel ("numbering-up"). | [9] |
Workflow for Large-Scale Production
The overall workflow involves meticulous planning and execution at each stage to ensure product quality and operational safety.
Safety, Health, and Environmental (SHE) Considerations
Large-scale nitration is a high-hazard operation that demands robust safety protocols.[10]
Hazard Analysis and Mitigation
A systematic approach to identifying and controlling hazards is mandatory. The primary risks are the corrosive nature of the acids, the high exothermicity of the reaction, and the potential for runaway conditions.[9][10]
-
Chemical Hazards: Concentrated sulfuric and nitric acids are severely corrosive and are strong oxidizing agents. The final product is an irritant.
-
Process Hazards:
-
Thermal Runaway: The most significant risk.[10] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can increase uncontrollably, leading to rapid gas evolution (NOx), pressure buildup, and potentially a reactor rupture or explosion.
-
NOx Gas Release: Brown fumes of nitrogen dioxide (NO₂) may be emitted, especially if the temperature rises. These gases are highly toxic and corrosive.
-
-
Engineering Controls:
-
Use of reactors with high cooling capacity.
-
Installation of emergency quenching systems.
-
Ventilation systems connected to a caustic scrubber to neutralize NOx gases.
-
Rupture discs and relief valves on the reactor.
-
-
Personal Protective Equipment (PPE): Full acid-resistant suit, gloves (e.g., butyl rubber), boots, face shield, and a respirator with acid gas cartridges are required.
-
Waste Management: The process generates large volumes of acidic wastewater. This waste stream must be neutralized before being sent to a wastewater treatment facility. Industrial plants often incorporate an acid recovery unit to regenerate and reuse the sulfuric acid, improving process economics and reducing environmental impact.[6]
Safety Management Workflow
Disclaimer: This document is intended for informational purposes for qualified professionals. All procedures should be subjected to a thorough hazard and operability (HAZOP) study and risk assessment before implementation. Users must comply with all local, state, and federal safety and environmental regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. nbinno.com [nbinno.com]
- 5. Process Development System - Nitration Reaction [laryee.com]
- 6. kbr.com [kbr.com]
- 7. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-nitrobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-4-nitrobenzonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when utilizing the Sandmeyer reaction, a common synthetic route.
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the complete dissolution of the starting amine (e.g., 2-Chloro-4-aminotoluene) in the acidic medium before adding sodium nitrite. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite to prevent the decomposition of the diazonium salt.[1][2] Use a slight excess of sodium nitrite to ensure the reaction goes to completion. |
| Decomposition of Diazonium Salt | Aryl diazonium salts can be unstable and may decompose if the temperature is not strictly controlled.[1] It is crucial to keep the diazonium salt solution cold (ideally below 5°C) at all times until it is used in the subsequent step.[1] Avoid isolating the diazonium salt in a dry state as it can be explosive.[1][3] |
| Inefficient Cyanation | Ensure the copper(I) cyanide solution is freshly prepared and active. The reaction may benefit from gentle heating (e.g., 50-60°C) after the addition of the diazonium salt to facilitate the evolution of nitrogen gas and product formation.[1] The use of a copper catalyst is crucial for the Sandmeyer reaction.[4] |
| Poor Quality of Reagents | Use high-purity starting materials and reagents. Impurities in the starting amine, sodium nitrite, or copper(I) cyanide can lead to side reactions and lower yields. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Side Reactions of the Diazonium Salt | Unwanted reactions of the diazonium salt can lead to byproducts. For instance, reaction with water can form phenols. To minimize this, ensure the diazonium salt is added to the copper(I) cyanide solution promptly after its formation. |
| Formation of Azo Compounds | Azo coupling can occur if unreacted diazonium salt couples with the starting amine or other aromatic compounds. Ensure complete diazotization and maintain a low temperature to suppress this side reaction. |
| Biaryl Formation | The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl byproducts.[4] Optimizing reaction conditions such as temperature and reactant concentrations can help minimize this. |
| Incomplete Reaction | If the reaction does not go to completion, the final product will be contaminated with starting materials. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure completion. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an Oil or Gummy Solid | This may indicate the presence of impurities. Attempt to purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water.[5] Column chromatography using silica gel is another effective purification method.[1] |
| Product is Contaminated with Copper Salts | After the reaction, the crude product may be contaminated with copper salts. Thoroughly wash the crude product with water and, if necessary, a dilute ammonia solution to remove copper residues. |
| Neutralization Issues | During work-up, ensure the product is fully precipitated by adjusting the pH. Washing the filtered solid with a dilute solution of sodium bicarbonate can help remove acidic impurities.[1][5] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and versatile method is the Sandmeyer reaction.[4][6] This typically involves the diazotization of an appropriate aromatic amine, such as 2-chloro-4-aminotoluene, followed by a copper(I) cyanide-mediated cyanation.
Q2: Why is temperature control so critical during the diazotization step?
Aryl diazonium salts are often unstable at higher temperatures and can decompose, leading to a significant reduction in yield and the formation of unwanted byproducts.[1] Maintaining a temperature between 0-5°C is crucial for the stability of the diazonium salt.[2]
Q3: My isolated product is a brownish color instead of the expected light yellow. What could be the cause?
A brownish color often indicates the presence of impurities, possibly from side reactions or decomposition. Azo compounds, which are often colored, can be a common impurity if the diazotization or coupling reaction conditions are not optimal. Purification through recrystallization or column chromatography should yield the desired light-yellow crystalline product.[7][8]
Q4: Can I use copper(II) salts instead of copper(I) salts for the Sandmeyer reaction?
The classical Sandmeyer reaction specifically utilizes copper(I) salts as a catalyst to facilitate the single electron transfer that initiates the radical mechanism.[3][4] While some variations of Sandmeyer-type reactions might use other metal salts, for the cyanation reaction, copper(I) cyanide is the standard and most effective reagent.[4]
Q5: What are the key safety precautions to take during this synthesis?
The most significant safety concern is the handling of aryl diazonium salts, which can be explosive when isolated in a dry state.[1][3] Always keep them in a cold solution. Additionally, cyanides are highly toxic and should be handled with extreme care in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is a generalized procedure based on the principles of the Sandmeyer reaction.
Materials:
-
2-Chloro-4-aminotoluene
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to form a complex with CuCN)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization:
-
In a flask, suspend 2-chloro-4-aminotoluene in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.[1]
-
Continue stirring for an additional 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyanation:
-
In a separate reaction vessel, prepare a solution or suspension of copper(I) cyanide in water. For improved reactivity, a solution of copper(I) cyanide in aqueous sodium cyanide can be used.
-
Cool this mixture in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to around 50-60°C until the evolution of nitrogen gas ceases, indicating the completion of the reaction.[1]
-
-
Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water, followed by a 5% sodium bicarbonate solution, and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[1][5]
-
Data Presentation
Table 1: Representative Yields for Sandmeyer-type Cyanation Reactions
| Starting Material | Product | Catalyst/Reagent | Solvent | Temperature | Yield | Reference |
| 4-methoxybenzenediazonium tetrafluoroborate | 4-methoxybenzonitrile | Cu(MeCN)₄PF₆, 1,10-phenanthroline | Acetonitrile | Room Temp | 94% (RCC) | [9] |
| 2-amino-6-methoxybenzothiazole | 2-cyano-6-methoxybenzothiazole | Cu(I)/Cu(II)/TMEDA | Acetonitrile | 25°C | 90% | [10] |
| 2-chloro-4-nitrobenzamide | 2-chloro-4-nitrobenzonitrile | Thionyl chloride | Benzene | Reflux | 79% | [11] |
| 2,5-dichloronitrobenzene | 4-chloro-2-nitrobenzonitrile | Copper (I) cyanide | N,N-dimethylformamide | Reflux | 73.1% | [12] |
RCC: Radiochemical Conversion
Visualizations
Caption: Synthesis of this compound via Sandmeyer Reaction.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-3-nitrobenzonitrile | 939-80-0 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. prepchem.com [prepchem.com]
- 12. US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Chloro-3-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-chloro-3-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for 4-chloro-3-nitrobenzonitrile?
The two main synthetic routes to obtain 4-chloro-3-nitrobenzonitrile are:
-
Nitration of p-chlorobenzonitrile: This is a common and direct method involving the electrophilic aromatic substitution of p-chlorobenzonitrile using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.
-
Sandmeyer Reaction: This route involves the diazotization of 4-chloro-3-nitroaniline followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Q2: What are the most common side reactions I should be aware of during the synthesis of 4-chloro-3-nitrobenzonitrile?
The most prevalent side reactions include:
-
Formation of undesired isomers: During the nitration of p-chlorobenzonitrile, other isomers can be formed, although the desired 4-chloro-3-nitrobenzonitrile is the major product due to the directing effects of the substituents.
-
Hydrolysis of the nitrile group: The nitrile group is susceptible to hydrolysis to form 4-chloro-3-nitrobenzamide or 4-chloro-3-nitrobenzoic acid, especially under harsh acidic or basic conditions or during prolonged heating in the presence of water.[1][2][3][4]
-
Formation of biaryl compounds: In the Sandmeyer reaction, a common side product is the formation of biaryl compounds through the coupling of aryl radicals.[5]
-
Incomplete reaction: Leaving unreacted starting materials which can complicate the purification process.
Q3: How can I minimize the formation of side products?
Minimizing side product formation can be achieved by:
-
Strict temperature control: Especially during nitration, maintaining a low temperature is crucial to control the reaction rate and selectivity.
-
Use of appropriate reagents and stoichiometry: Using the correct ratio of nitrating agents and controlling the addition rate can significantly impact the product distribution.
-
Anhydrous conditions: Minimizing the presence of water in the reaction mixture can reduce the hydrolysis of the nitrile group.
-
Optimized reaction time: Monitoring the reaction progress (e.g., by TLC) to avoid prolonged reaction times that can lead to the formation of degradation products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 4-chloro-3-nitrobenzonitrile.
| Problem | Possible Cause | Suggested Solution |
| Low yield of the desired product | Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC. - Increase the reaction time or temperature cautiously, while monitoring for side product formation.[6] |
| Formation of significant amounts of side products. | - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the formation of the desired product. - Review the purification method to ensure the product is not being lost during isolation. | |
| Mechanical loss during workup. | - Ensure all product is transferred between vessels. - Use appropriate filtration and extraction techniques to minimize loss. | |
| Presence of multiple isomers in the final product | Incorrect reaction temperature during nitration. | - Maintain a consistently low temperature (e.g., below 0°C) during the addition of the nitrating agent.[7] |
| Inappropriate nitrating agent or ratio. | - Use a well-defined nitrating mixture (e.g., fuming nitric acid in concentrated sulfuric acid).[7] - The ratio of nitric acid to sulfuric acid can influence isomer distribution.[8] | |
| Product is contaminated with a carboxylic acid | Hydrolysis of the nitrile group during the reaction or workup. | - Ensure anhydrous conditions during the reaction. - Avoid prolonged exposure to strong acids or bases during the workup. - Quench the reaction mixture in ice-water promptly after completion.[7] |
| Formation of a dark, tarry substance | Overheating or decomposition of starting materials or products. | - Maintain strict temperature control throughout the reaction. - Ensure the starting materials are pure. |
| Difficulty in isolating the product | Product is soluble in the workup solvent. | - Use a solvent for extraction in which the product has high solubility and the impurities have low solubility. - If the product precipitates, ensure the solution is sufficiently cold to maximize precipitation. |
| Emulsion formation during extraction. | - Add brine to the aqueous layer to break the emulsion. - Allow the mixture to stand for a longer period. - Filter the mixture through a pad of celite. |
Experimental Protocols
Synthesis of 4-Chloro-3-nitrobenzonitrile via Nitration of p-Chlorobenzonitrile
This protocol is adapted from a known synthetic method.[7]
Materials:
-
p-Chlorobenzonitrile
-
Concentrated sulfuric acid (95%)
-
Fuming nitric acid (95%)
-
Ice
-
5% Sodium bicarbonate solution
-
80% Ethanol/water solution
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a 50 mL three-neck flask equipped with a magnetic stirrer, add 20 mL of 95% concentrated sulfuric acid.
-
Cool the flask in an ice bath to below 0°C.
-
Slowly add 4.79 g (40.1 mmol) of p-chlorobenzonitrile to the cooled sulfuric acid and stir until completely dissolved. Continue stirring for an additional 20 minutes at this temperature.
-
Slowly add 4.0 g (63 mmol) of 95% fuming nitric acid dropwise over 1 hour, ensuring the temperature remains below 0°C.
-
After the addition is complete, continue stirring at low temperature for 30 minutes.
-
Slowly pour the reaction mixture into 100 mL of ice water with vigorous stirring. A white solid will precipitate.
-
Filter the precipitate and wash the filter cake with a 5% sodium bicarbonate solution, followed by water until the washings are neutral.
-
Recrystallize the crude product from an 80% ethanol/water solution.
-
Dry the purified product at 60°C.
-
The purity can be checked by TLC using a petroleum ether/ethyl acetate (3:1, v/v) eluent.
Visualizing Reaction Pathways
Logical Relationship Diagram for the Synthesis of 4-Chloro-3-nitrobenzonitrile
Caption: Synthetic routes to 4-chloro-3-nitrobenzonitrile and potential side reactions.
References
- 1. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Page loading... [guidechem.com]
- 8. pubs.sciepub.com [pubs.sciepub.com]
Technical Support Center: Purification of Crude 3-Chloro-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloro-4-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities are typically isomers formed during the nitration of the starting material, such as 2-chloro-4-nitrobenzonitrile and 4-chloro-2-nitrobenzonitrile. Unreacted starting materials and byproducts from side reactions can also be present. The exact impurity profile will depend on the synthetic route employed.
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
A2: Both methods can be effective, and the choice depends on the impurity profile and the desired final purity.
-
Column chromatography is excellent for separating compounds with different polarities and is often used for the initial purification of crude mixtures containing multiple components.[1][2]
-
Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, often yielding a product of very high purity.[2][3] For crystalline solids like this compound, recrystallization can be a more cost-effective and scalable method for achieving high purity, especially after an initial cleanup by another method.[1]
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the dissolved solid comes out of solution as a liquid instead of forming crystals. This often happens if the solution is too concentrated or cools too quickly. To remedy this, try the following:
-
Reheat the solution to redissolve the oil.
-
Add more of the hot solvent to dilute the solution.
-
Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath.
-
Consider using a different solvent system.
Q4: I see streaking on my TLC plate when analyzing my column fractions. What does this mean?
A4: Streaking on a TLC plate can indicate that the sample is too concentrated. Try spotting a more dilute solution. If streaking persists, it might be due to a strong interaction between your compound and the stationary phase (e.g., silica gel). If your compound is acidic or basic, adding a small amount of a modifier like acetic acid or triethylamine to your mobile phase can help to improve the spot shape.
Q5: How can I remove colored impurities from my product?
A5: Colored impurities can sometimes be removed by treating a solution of your compound with activated charcoal. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat the mixture, and then perform a hot filtration to remove the charcoal. The desired compound can then be recovered by crystallization or evaporation of the solvent. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Low Yield After Purification
| Possible Cause | Troubleshooting Steps |
| Inappropriate recrystallization solvent | The chosen solvent may be too good at dissolving the compound even at low temperatures. Screen for alternative solvents or solvent mixtures where the compound has high solubility when hot and low solubility when cold. |
| Premature crystallization during hot filtration | If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper. To prevent this, use a pre-heated funnel and filter flask, and keep the solution hot during filtration. |
| Loss of product during column chromatography | The compound may be adsorbing too strongly to the stationary phase or the separation from impurities may be poor, leading to the discarding of mixed fractions. Optimize the mobile phase polarity to ensure proper elution of the target compound. |
| Co-elution of impurities in column chromatography | If an impurity has a similar polarity to the product, it may elude at the same time. Try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). |
Product Purity is Still Low After Purification
| Possible Cause | Troubleshooting Steps |
| Ineffective recrystallization | The chosen solvent may not be effectively excluding the impurities. Try a different solvent system. A second recrystallization may also be necessary to achieve higher purity. |
| Poor separation in column chromatography | The polarity of the mobile phase may not be optimal. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation. Ensure the column is packed properly to avoid channeling. |
| Presence of a difficult-to-remove impurity | If an impurity has very similar physical properties to the product, a combination of purification techniques may be required. For example, column chromatography followed by recrystallization. |
| Contamination after purification | Ensure all glassware is clean and that the solvents used for workup are pure. |
Data Presentation
The following table summarizes the expected outcomes from the primary purification techniques for this compound.
| Purification Method | Typical Yield | Expected Purity | Key Considerations |
| Silica Gel Column Chromatography | ~74%[4] | >98% (typical for similar compounds)[1] | Effective for separating isomeric impurities. Solvent consumption can be high.[1] |
| Recrystallization | Moderate to High (>80% typical for similar compounds)[1] | Good to Excellent (>98% typical for similar compounds)[1] | Requires a suitable solvent to be identified. Can be very effective for achieving high purity.[2][3] |
Note: The expected purity is based on typical results for the purification of similar aromatic nitro compounds. Specific purity data for this compound was not available in the cited literature.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is based on a documented procedure for the purification of this compound.[4]
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Ether (diethyl ether)
-
Petroleum ether
-
Glass column
-
Collection tubes
-
Rotary evaporator
-
TLC plates and developing chamber
2. Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in petroleum ether and pour it into the column. Allow the silica gel to settle, ensuring a well-packed, uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., a small amount of ether) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a mixture of ether/petroleum ether (1:3 v/v).[4]
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate. Visualize the spots under UV light.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This is a general protocol for recrystallization. The ideal solvent system for this compound should be determined experimentally.
1. Materials and Equipment:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes)
-
Erlenmeyer flasks
-
Hotplate with magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
2. Procedure:
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a solvent. Heat the mixture. A good solvent will dissolve the compound when hot but the compound will be sparingly soluble at room temperature. Test several solvents and solvent mixtures to find the optimal one.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities on the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: Workflow for the purification of crude this compound.
References
Overcoming poor solubility of 3-Chloro-4-nitrobenzonitrile in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 3-Chloro-4-nitrobenzonitrile in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (CAS No. 34662-29-8) is a substituted aromatic compound containing chloro, nitro, and nitrile functional groups.[1] These groups contribute to a rigid, crystalline structure with a relatively high melting point, which often leads to poor solubility in common organic solvents. This limited solubility can hinder its reactivity, leading to slow or incomplete reactions, low yields, and difficulties in purification.
Q2: In which common organic solvents is this compound expected to be soluble?
For a close structural analog, 3-Nitrobenzonitrile, quantitative solubility data is available and can provide a useful starting point for solvent selection.
Troubleshooting Guide: Overcoming Poor Solubility
Issue: this compound is not dissolving sufficiently in the chosen reaction solvent.
This guide provides a systematic approach to addressing the poor solubility of this compound in your reaction medium.
Step 1: Solvent Selection and Optimization
A logical approach to solvent screening is the first step in overcoming solubility issues. The following workflow can guide your selection process.
Diagram 1: Solvent Selection Workflow. This diagram outlines a decision-making process for selecting an appropriate solvent or solvent system to improve the solubility of this compound.
Step 2: Employing Co-solvents
The use of a co-solvent can significantly enhance the solubility of a poorly soluble compound by modifying the overall polarity of the reaction medium.
Experimental Protocol: Co-solvent Screening
-
Initial Dissolution: In a series of vials, attempt to dissolve a known amount of this compound in a small volume of a "good" solvent (a solvent in which it shows some solubility, e.g., DMF, THF).
-
Titration with Anti-solvent: To each vial, slowly add a miscible "poor" solvent (an anti-solvent, e.g., heptane, water) dropwise while stirring until the solution becomes cloudy, indicating precipitation.
-
Determine Optimal Ratio: The ratio of the good solvent to the anti-solvent just before precipitation provides an indication of a suitable co-solvent mixture for your reaction.
-
Reaction Setup: Prepare the reaction mixture using the predetermined co-solvent ratio. It is often beneficial to dissolve the this compound in the "good" solvent first before adding the other reactants and the co-solvent.
Step 3: Temperature Adjustment
Increasing the reaction temperature can often improve the solubility of a solid reactant.
Considerations for Temperature Increase:
-
Reactant and Product Stability: Ensure that all components of the reaction mixture are stable at the intended higher temperature.
-
Solvent Boiling Point: The reaction temperature should not exceed the boiling point of the solvent.
-
Side Reactions: Be aware that higher temperatures can sometimes promote undesired side reactions.
Reactions involving related chloro-nitrobenzonitrile compounds have been successfully carried out in high-boiling point solvents like N,N-dimethylformamide (DMF), pyridine, or N-methyl-pyrrolidone (NMP) at temperatures ranging from 140°C to 170°C.[1]
Step 4: Particle Size Reduction
Reducing the particle size of a solid can increase its surface area, which may lead to a faster dissolution rate.
Methods for Particle Size Reduction:
-
Micronization: This technique involves mechanically reducing the average particle diameter of a solid material.
-
Recrystallization: Carefully controlled precipitation from a supersaturated solution can yield smaller, more uniform crystals. A common technique is to dissolve the compound in a suitable solvent at an elevated temperature and then cool it rapidly.
Experimental Protocol: Recrystallization for Particle Size Reduction
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Based on data for similar compounds, ethanol or acetone could be good starting points.
-
Dissolution: Dissolve the this compound in a minimal amount of the hot solvent.
-
Cooling: Rapidly cool the solution in an ice bath with vigorous stirring.
-
Isolation: Collect the resulting fine precipitate by filtration and dry under vacuum.
The following diagram illustrates the logical flow for troubleshooting solubility issues.
Diagram 2: Troubleshooting Logic for Poor Solubility. This flowchart provides a step-by-step guide for addressing solubility challenges during a chemical reaction.
Quantitative Data Summary
While quantitative solubility data for this compound is scarce, the following table presents the mole fraction solubility of the structurally similar compound, 3-Nitrobenzonitrile, in various organic solvents at different temperatures. This data can serve as a valuable guide for solvent selection.
| Solvent | Temperature (K) | Mole Fraction Solubility (x10^3) |
| Methanol | 278.15 | 35.21 |
| 298.15 | 58.93 | |
| 318.15 | 96.14 | |
| Ethanol | 278.15 | 28.45 |
| 298.15 | 49.26 | |
| 318.15 | 82.17 | |
| Acetonitrile | 278.15 | 115.3 |
| 298.15 | 169.8 | |
| 318.15 | 243.1 | |
| Acetone | 278.15 | 158.2 |
| 298.15 | 221.5 | |
| 318.15 | 301.9 | |
| Ethyl Acetate | 278.15 | 85.41 |
| 298.15 | 129.7 | |
| 318.15 | 191.3 | |
| Toluene | 278.15 | 55.82 |
| 298.15 | 91.06 | |
| 318.15 | 142.7 | |
| Cyclohexane | 278.15 | 2.89 |
| 298.15 | 5.31 | |
| 318.15 | 9.42 |
Data adapted from a study on 3-Nitrobenzonitrile and should be used as an estimation for this compound.[4]
References
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 3-Chloro-4-nitrobenzonitrile
Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) on 3-chloro-4-nitrobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a good substrate for nucleophilic aromatic substitution?
A1: this compound is an excellent substrate for SNAr reactions due to the presence of two strong electron-withdrawing groups, the nitro (-NO₂) and cyano (-CN) groups, positioned ortho and para to the chlorine leaving group. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance.
Q2: What are the most common nucleophiles used in SNAr reactions with this substrate?
A2: A variety of nucleophiles can be employed, including:
-
Amines: Primary and secondary aliphatic and aromatic amines are commonly used to form N-aryl products.
-
Alkoxides: Methoxides, ethoxides, and other alkoxides are effective for synthesizing aryl ethers.
-
Phenoxides: Substituted and unsubstituted phenoxides react to form diaryl ethers.
-
Thiols: Thiolates can be used to prepare aryl sulfides.
Q3: Which solvents are recommended for this reaction?
A3: Polar aprotic solvents are generally the best choice as they can solvate the cation of the nucleophile's salt without strongly solvating the nucleophile itself, thus enhancing its reactivity. Commonly used solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (MeCN)
-
N-Methyl-2-pyrrolidone (NMP)
In some cases, alcohols like methanol or ethanol can be used, particularly when using alkoxide nucleophiles.
Q4: What is the role of a base in these reactions, and which one should I choose?
A4: A base is often required to deprotonate the nucleophile (e.g., an alcohol, phenol, or amine) to generate the more reactive anionic nucleophile. The choice of base depends on the pKa of the nucleophile.
-
For alcohols and phenols: Stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or sodium hydroxide (NaOH) are often used. Weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly with more acidic phenols.
-
For amine nucleophiles: Often, an excess of the amine itself can act as the base. Alternatively, non-nucleophilic organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used to scavenge the HCl generated during the reaction. For less reactive amines, a stronger base may be necessary.
Q5: Can the nitrile group react under SNAr conditions?
A5: Yes, this is a potential side reaction. Strong nucleophiles, such as alkoxides, can attack the electrophilic carbon of the nitrile group, especially if the SNAr reaction is slow. This can lead to the formation of imidates or other undesired byproducts. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to minimize this side reaction. The presence of a proton source, like a small amount of alcohol, can sometimes mitigate this by protonating the intermediate formed from the attack on the nitrile, thereby disfavoring this pathway.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile. 2. Inadequate base strength. 3. Low reaction temperature. 4. Inappropriate solvent. | 1. If using a neutral nucleophile (e.g., alcohol, amine), ensure a strong enough base is used to generate the anionic form. Consider using a more nucleophilic reagent. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol). 3. Gradually increase the reaction temperature in 10-20 °C increments. Monitor for byproduct formation. 4. Switch to a more polar aprotic solvent like DMSO or NMP to enhance reactivity. |
| Formation of Multiple Products | 1. Side reaction at the nitrile group. 2. Hydrolysis of the nitrile group. 3. Over-reaction with amine nucleophiles. | 1. Use a minimal excess of the nucleophile. Consider running the reaction at a lower temperature. If using an alkoxide, adding a small amount of the corresponding alcohol might suppress attack at the nitrile.[1][2] 2. Ensure anhydrous conditions during the reaction and workup to prevent hydrolysis to the corresponding amide or carboxylic acid. 3. Use a controlled stoichiometry of the amine nucleophile. If a di-substitution is possible, consider using a larger excess of the substrate. |
| Product is Contaminated with Starting Material | 1. Incomplete reaction. 2. Insufficient reaction time. | 1. See "Low or No Conversion". 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Product co-elutes with starting material or byproducts during chromatography. | 1. Saturate the aqueous phase with brine to decrease the solubility of the product. 2. Add brine to the separatory funnel to help break the emulsion. 3. Adjust the solvent system for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative purification method. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | - | Methanol | Reflux | 4 | ~85 |
| 4-Methylaniline | - | Methanol | Reflux | 4 | ~90 |
| 4-Methoxyaniline | - | Methanol | Reflux | 3 | >95 |
| Piperidine | K₂CO₃ | DMF | 80 | 6 | ~92 |
| Morpholine | Et₃N | Acetonitrile | Reflux | 8 | ~88 |
Table 2: Reaction with Alkoxide and Phenoxide Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 2 | >95 |
| Sodium Ethoxide | - | Ethanol | Reflux | 3 | >95 |
| Phenol | K₂CO₃ | DMF | 100 | 12 | ~85 |
| 4-Methylphenol | K₂CO₃ | DMSO | 110 | 10 | ~88 |
| 4-Chlorophenol | NaOH | DMF | 120 | 8 | ~80 |
Experimental Protocols
General Procedure for Reaction with an Amine Nucleophile (e.g., Aniline)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add methanol as the solvent (approximately 10 mL per gram of substrate).
-
Add the aniline (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold methanol.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
General Procedure for Reaction with a Phenol Nucleophile
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.2 eq) and DMF (approximately 10 mL per gram of phenol).
-
Add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for SNAr on this compound.
Caption: A logical flowchart for troubleshooting common SNAr reaction issues.
References
Preventing decomposition of 3-Chloro-4-nitrobenzonitrile during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of 3-Chloro-4-nitrobenzonitrile in chemical reactions. Our goal is to help you minimize decomposition and maximize yield by providing clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is a relatively stable compound under controlled conditions.[1] However, its stability can be compromised under certain reaction environments, leading to decomposition through several pathways:
-
Hydrolysis of the Nitrile Group: In the presence of strong acids or bases, the nitrile group (-CN) can hydrolyze to form a carboxylic acid (-COOH) or an amide (-CONH2) intermediate.[2] This is a common reaction for nitriles and can be a significant side reaction if not properly controlled.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro and cyano groups activates the aromatic ring for nucleophilic attack.[1] While often the desired reaction, unwanted nucleophiles (e.g., hydroxide ions from residual water) can lead to the substitution of the chloro or nitro group, resulting in byproducts such as 3-hydroxy-4-nitrobenzonitrile or 3-chloro-4-hydroxybenzonitrile.
-
Denitration: Although less common under typical synthetic conditions, denitration, the loss of the nitro group (-NO2), can occur, particularly under harsh conditions or in the presence of specific reagents.[3]
-
Thermal Decomposition: While possessing a relatively high boiling point, prolonged exposure to excessive temperatures can lead to thermal degradation. The exact decomposition temperature and products are not well-documented in publicly available literature, but it is crucial to maintain careful temperature control.
Q2: At what temperature does this compound start to decompose?
Q3: How do strong acids and bases affect the stability of this compound?
A3: Both strong acids and bases can promote the decomposition of this compound, primarily through hydrolysis of the nitrile group.
-
Acidic Conditions: Strong acids, particularly at elevated temperatures, can catalyze the hydrolysis of the nitrile to a carboxylic acid, forming 3-chloro-4-nitrobenzoic acid.[2]
-
Alkaline Conditions: Strong bases, such as sodium hydroxide, can also facilitate nitrile hydrolysis, typically yielding the corresponding carboxylate salt.[2] Additionally, the presence of hydroxide ions can lead to nucleophilic aromatic substitution of the chlorine atom, producing 3-hydroxy-4-nitrobenzonitrile.
Q4: What are common byproducts observed in reactions involving this compound?
A4: Depending on the reaction conditions and the nucleophiles present, several byproducts can be formed. The most common include:
-
Hydrolysis Products: 3-Chloro-4-nitrobenzamide and 3-chloro-4-nitrobenzoic acid.
-
Nucleophilic Substitution Products: If unintended nucleophiles are present, byproducts such as 3-hydroxy-4-nitrobenzonitrile (from reaction with water/hydroxide) can be formed. In reactions with amines, over-reaction or side reactions can lead to a mixture of products.
-
Denitration Products: While less common, compounds where the nitro group has been replaced may be observed under specific conditions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low Yield and Formation of Impurities in Nucleophilic Aromatic Substitution (SNAr) Reactions
Symptoms:
-
Lower than expected yield of the desired substituted product.
-
Presence of multiple spots on TLC analysis, indicating a mixture of products.
-
Isolation of byproducts corresponding to hydrolysis or other side reactions.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination. |
| Reaction Temperature Too High | Optimize the reaction temperature. While SNAr reactions often require heat, excessive temperatures can lead to decomposition and side reactions. Start with a lower temperature and gradually increase it while monitoring the reaction progress by TLC or HPLC. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of your reactants. An excess of the nucleophile is often used to drive the reaction to completion, but a large excess may lead to side reactions. An excess of base, if used, can promote hydrolysis. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. Prolonged reaction times, even at moderate temperatures, can lead to the formation of degradation products. |
| Use of a Strong Base | If a base is required, consider using a weaker, non-nucleophilic base (e.g., potassium carbonate, triethylamine) instead of strong bases like sodium hydroxide, which can also act as a nucleophile and promote hydrolysis. |
Issue 2: Hydrolysis of the Nitrile Group During the Reaction
Symptoms:
-
Presence of a carboxylic acid or amide byproduct in the final product mixture, confirmed by techniques like IR (C=O stretch) or NMR spectroscopy.
-
Changes in the pH of the reaction mixture.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Acidic or Basic Contaminants | Neutralize glassware before use. Ensure that all reagents and solvents are free from acidic or basic impurities. |
| Inappropriate Solvent | Choose a solvent that is inert to the reaction conditions. Protic solvents, especially in the presence of acid or base, can participate in hydrolysis. Consider using aprotic solvents like DMF, DMSO, or acetonitrile. |
| Use of a Phase-Transfer Catalyst | For reactions involving an aqueous and an organic phase with a strong base, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction at the interface and may help to minimize hydrolysis in the bulk aqueous phase. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Nucleophilic Aromatic Substitution Reaction
This protocol provides a general guideline for performing a nucleophilic aromatic substitution on this compound while minimizing decomposition.
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet, add this compound (1.0 equivalent) and a suitable anhydrous aprotic solvent (e.g., DMF or DMSO).
-
-
Addition of Reagents:
-
Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture. If a base is required, add a non-nucleophilic base such as anhydrous potassium carbonate (2.0 equivalents).
-
-
Reaction Conditions:
-
Stir the reaction mixture at the desired temperature (start with a moderate temperature, e.g., 60-80 °C) under a nitrogen atmosphere.
-
Monitor the progress of the reaction by TLC or HPLC at regular intervals.
-
-
Work-up:
-
Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
-
Visualizations
To aid in understanding the potential issues and troubleshooting steps, the following diagrams are provided.
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for low yield in SNAr reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scielo.br [scielo.br]
- 4. 4-Chloro-3-nitrobenzonitrile | 939-80-0 [chemicalbook.com]
- 5. 4-Chloro-3-nitrobenzonitrile | 939-80-0 | FC02229 [biosynth.com]
- 6. Benzonitrile, 4-chloro-3-nitro- | C7H3ClN2O2 | CID 13655 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting guide for the reduction of the nitro group in 3-Chloro-4-nitrobenzonitrile
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chemical reduction of the nitro group in 3-Chloro-4-nitrobenzonitrile to synthesize 3-Chloro-4-aminobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when reducing the nitro group of this compound?
A1: The main challenge is achieving chemoselectivity. The molecule contains three potentially reducible functional groups: the nitro group, the nitrile, and the chloro-aryl bond. A successful reduction must exclusively convert the nitro group to an amine while leaving the nitrile and chloro groups intact. Key challenges include preventing dehalogenation (loss of the chlorine atom) and avoiding the reduction of the nitrile group.[1]
Q2: What are the most common and effective methods for this specific reduction?
A2: The most common methods involve dissolving metal reductions or catalytic hydrogenation.
-
Metal/Acid Systems: Reagents like Tin(II) chloride (SnCl₂) in ethanol or iron powder (Fe) in an acidic medium (like HCl or acetic acid) are highly effective and chemoselective.[1][2] They typically do not reduce the nitrile or cause dehalogenation.[1]
-
Catalytic Hydrogenation: While widely used for nitro reductions, the choice of catalyst is critical. Palladium on carbon (Pd/C) is often too reactive and can cause dehalogenation of the aryl chloride.[1][3] Raney Nickel is a safer alternative for substrates where preserving halogens is a concern.[3]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using several standard laboratory techniques:
-
Thin-Layer Chromatography (TLC): This is the simplest method to observe the disappearance of the starting material and the appearance of the more polar amine product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the consumption of starting material and the formation of the product, confirming the mass of the desired compound.
-
Infrared (IR) Spectroscopy: This technique can be used to track the disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹) and the appearance of the N-H stretches of the newly formed amine group (around 3300-3500 cm⁻¹).[4]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the experiment.
Q1: My reaction is very slow or shows low conversion of the starting material. What should I do?
A1: Incomplete or slow reactions are a common issue and can be traced back to several factors.[4] Consider the following troubleshooting steps:
-
Reagent/Catalyst Activity: Ensure your reagents are fresh and active. Metal powders should be finely divided, and catalysts like Raney Nickel should be from a reliable, active batch.[4] Reagents such as sodium dithionite can decompose during storage.[4]
-
Solubility: Poor solubility of this compound in the chosen solvent can severely limit the reaction rate.[4][5] If solubility is an issue, consider using a co-solvent system (e.g., ethanol/water) or switching to a solvent in which the substrate is more soluble, such as THF.[4][5] Protic co-solvents can often improve hydrogenation reactions.[5]
-
Reaction Temperature: Many nitro reductions proceed at room temperature, but some substrates may require gentle heating to achieve a reasonable rate.[4] However, be cautious, as higher temperatures can increase the formation of side products.[4]
-
Stoichiometry: For metal/acid reductions, ensure a sufficient excess of the reducing agent is used (typically 3-5 equivalents) to drive the reaction to completion.[4][6]
Q2: I am observing significant amounts of side products, such as hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the amine?
A2: The formation of these side products occurs when the reduction stalls at an intermediate stage.[4][7] The pathway generally proceeds from nitro to nitroso, then to hydroxylamine, and finally to the amine.[7]
-
Ensure Complete Reduction: The most common cause is an insufficient amount of the reducing agent. Increasing the equivalents of the reducing agent can help push the reaction past these intermediates to the final amine product.[4]
-
Temperature Control: Localized overheating, especially in exothermic reactions, can promote the formation of dimeric side products like azoxy and azo compounds.[4] Ensure efficient stirring and temperature control, using an ice bath if necessary during the initial addition of reagents.
Q3: The chloro group on my molecule is being removed (dehalogenation). How can I prevent this?
A3: Dehalogenation is a well-known side reaction during catalytic hydrogenation, particularly when using palladium on carbon (Pd/C).[1]
-
Avoid Pd/C: The most straightforward solution is to avoid using Pd/C.
-
Alternative Catalyst: If catalytic hydrogenation is desired, switch to a catalyst less prone to causing dehalogenation, such as Raney Nickel.[3]
-
Use a Metal/Acid System: Non-catalytic methods are highly recommended to avoid this issue. Systems like SnCl₂/HCl or Fe/HCl are excellent choices as they do not typically cause dehalogenation.[1]
Q4: My workup is difficult, and I'm having trouble isolating the pure product. What are some tips?
A4: The workup for metal/acid reductions, particularly with Tin(II) chloride, can be challenging due to the formation of tin salts.[6][8]
-
Basification: After the reaction is complete and cooled, the acidic mixture must be carefully neutralized and then made basic (pH 7-8) by adding a cold solution of NaOH or NaHCO₃. This step precipitates the tin salts as hydroxides.[1][8]
-
Filtration: The precipitated tin salts can often be removed by filtering the entire mixture through a pad of Celite® before proceeding to extraction.[8]
-
Extraction: After basification and filtration, the aqueous layer should be thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate to recover the amine product.[8] The combined organic layers should then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.[8]
Data and Reagent Comparison
The selection of the correct reducing agent is critical for a successful reaction. The table below summarizes common reagents and their suitability for the reduction of this compound.
| Reducing System | Typical Conditions | Selectivity (spares -CN) | Selectivity (spares -Cl) | Key Considerations |
| SnCl₂·2H₂O | Ethanol, Reflux | Excellent[1][2] | Excellent[1] | Highly reliable and chemoselective. Workup requires careful basification to remove tin salts.[6] |
| Fe / HCl or NH₄Cl | Water/Ethanol, Reflux | Excellent[9] | Excellent[1] | Cost-effective and robust. The workup involves filtering off iron salts. |
| H₂ / Raney Nickel | Ethanol or THF, RT, H₂ pressure | Good | Good[3] | Good alternative to Pd/C to avoid dehalogenation. Requires hydrogenation equipment.[3] |
| H₂ / Pd/C | Ethanol or EtOAc, RT, H₂ pressure | Good | Poor [1] | Not recommended due to high risk of dehalogenation.[1] |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol, Reflux | Good | Good | A milder alternative, but the reagent can decompose upon storage.[4][6] |
Experimental Protocol: Reduction using Tin(II) Chloride
This protocol describes a reliable method for the reduction of this compound using Tin(II) chloride dihydrate, which is highly selective for the nitro group.[1][2]
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq)
-
Absolute Ethanol
-
Deionized Water & Ice
-
3M Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution portion-wise.
-
Heat the reaction mixture to reflux (approx. 78 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once complete, allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Carefully add 3M NaOH solution dropwise with vigorous stirring until the pH of the mixture is basic (pH 7-8). This will precipitate tin salts.
-
Filter the mixture through a pad of Celite® to remove the solid tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 3-Chloro-4-aminobenzonitrile.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visual Guides
Caption: Troubleshooting workflow for nitro group reduction.
Caption: Reaction pathway and potential side products.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Technical Support Center: Managing Impurities in 3-Chloro-4-nitrobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-4-nitrobenzonitrile. The following sections address common issues related to impurities in this starting material, offering solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The most prevalent impurities in this compound typically arise during its synthesis, which commonly involves the nitration of 2-chlorobenzonitrile. These impurities primarily include:
-
Positional Isomers: Formed during the nitration reaction. The primary isomers are:
-
2-Chloro-3-nitrobenzonitrile
-
2-Chloro-5-nitrobenzonitrile
-
2-Chloro-6-nitrobenzonitrile
-
-
Unreacted Starting Material: Residual 2-chlorobenzonitrile that did not undergo nitration.
-
Dinitro Byproducts: Over-nitration can lead to the formation of various dinitrochlorobenzonitrile isomers.
-
Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, ethyl acetate, hexane) may be present in trace amounts.
Q2: How can I identify the impurities in my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities. Mass Spectrometry (MS) coupled with GC (GC-MS) can help in identifying the chemical structures of the impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of unknown impurities if they can be isolated.
Q3: What is the potential impact of these impurities on my downstream reactions?
A3: Impurities in your this compound starting material can have several adverse effects on subsequent synthetic steps, particularly in drug development where precision and purity are paramount.
-
Positional isomers can react similarly to the desired starting material, leading to the formation of isomeric impurities in your final product, which can be difficult and costly to separate.
-
Unreacted 2-chlorobenzonitrile can lead to the formation of undesired byproducts, reducing the overall yield and purity of your target molecule.
-
Dinitro byproducts can introduce unwanted functional groups that may interfere with subsequent reactions or lead to the formation of highly reactive or unstable intermediates.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from light and incompatible substances such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during the use and purification of this compound.
Problem: My downstream reaction is producing unexpected side products.
Possible Cause: The presence of unreacted 2-chlorobenzonitrile or isomeric impurities in your starting material.
Solution:
-
Confirm Impurity Profile: Analyze your batch of this compound using the HPLC or GC-MS methods detailed in the "Experimental Protocols" section to identify and quantify any impurities.
-
Purify the Starting Material: If significant levels of impurities are detected, purify the starting material using the recommended recrystallization protocol. For challenging separations of isomers, column chromatography may be necessary.
-
Adjust Reaction Conditions: If purification is not feasible, consider adjusting your downstream reaction conditions. For example, a highly selective catalyst or reagent might react preferentially with the desired starting material over the impurities.
Problem: I am having difficulty removing a persistent impurity, even after recrystallization.
Possible Cause: The impurity may be a positional isomer with very similar solubility properties to this compound.
Solution:
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can sometimes provide better separation of isomers than a single solvent.
-
Column Chromatography: For very persistent isomeric impurities, column chromatography is the most effective purification method. Refer to the "Experimental Protocols" section for a recommended procedure.
-
Purity Assessment: After purification, re-analyze the material using HPLC or GC to confirm the removal of the impurity to the desired level.
Data Presentation
Table 1: Common Impurities in this compound and their Analytical Signatures
| Impurity Name | Typical Retention Time (HPLC) | Key Mass Fragments (GC-MS) |
| 2-Chlorobenzonitrile | Shorter than product | m/z 137 (M+), 102 |
| This compound | Target Peak | m/z 182 (M+), 152, 136, 101 |
| 2-Chloro-3-nitrobenzonitrile | Varies, close to product | m/z 182 (M+), 152, 136, 101 |
| 2-Chloro-5-nitrobenzonitrile | Varies, close to product | m/z 182 (M+), 152, 136, 101 |
| 2-Chloro-6-nitrobenzonitrile | Varies, close to product | m/z 182 (M+), 152, 136, 101 |
Note: Retention times and mass fragments are indicative and may vary depending on the specific analytical conditions.
Experimental Protocols
HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on your specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
GC-MS Method for Impurity Identification
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min
-
Hold at 250°C for 5 minutes
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-300
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like ethyl acetate (approx. 100 µg/mL).
Recrystallization Protocol for Purification
-
Solvent Selection: Ethanol or a mixture of ethanol and water is often a good starting point. Test the solubility of a small sample at room temperature and upon heating. The ideal solvent should dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the analysis and management of impurities.
Caption: Decision tree for troubleshooting unexpected reaction outcomes.
Technical Support Center: Cross-Coupling Reactions Involving 3-Chloro-4-nitrobenzonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for catalyst selection and optimization in cross-coupling reactions involving the electron-deficient aryl chloride, 3-chloro-4-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a challenging substrate for cross-coupling?
A1: this compound presents a challenge due to the relatively low reactivity of the C-Cl bond compared to C-Br or C-I bonds. The oxidative addition step to the palladium(0) center is often the rate-limiting step for aryl chlorides.[1] However, the strong electron-withdrawing effects of the nitro (-NO₂) and cyano (-CN) groups can help to activate the C-Cl bond, making these reactions feasible with the appropriate catalyst system.[2][3]
Q2: What are the most common cross-coupling reactions performed with this substrate?
A2: Given its structure, this compound is a versatile intermediate.[3][4][5] The most common palladium-catalyzed reactions include:
-
Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: To form C-N bonds with various amines.[6][7]
-
Sonogashira Coupling: To form C-C bonds with terminal alkynes.[9][10]
Q3: What is a good general starting point for catalyst screening?
A3: For an unoptimized reaction with an aryl chloride, a palladium(II) precatalyst that is easily reduced in situ to the active Pd(0) species is recommended.[11] Precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are common.[11][12] The critical component is the ligand. For electron-deficient aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald biarylphosphine ligands like XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs) are highly effective as they promote the difficult oxidative addition step.[1][13][14]
Q4: How does the nitro group affect the reaction?
A4: The nitro group is a strong electron-withdrawing group, which can activate the aryl chloride for oxidative addition. However, it can also be a site for undesired side reactions. In some cases, reduction of the nitro group can occur, or it can act as a ligand to the metal center, potentially interfering with catalysis. Careful selection of reaction conditions (e.g., milder bases, lower temperatures) may be necessary to avoid these issues.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
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// Define Edges start -> cause1 [label="Possible Cause"]; start -> cause2 [label="Possible Cause"]; start -> cause3 [label="Possible Cause"]; start -> cause4 [label="Possible Cause"];
cause1 -> sol1; cause2 -> sol2; cause3 -> sol3; cause4 -> sol4; } } Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Problem 1: Low or No Yield
-
Possible Cause: Inactive Catalyst
-
Explanation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. Oxygen can irreversibly oxidize the Pd(0) catalyst and phosphine ligands.[17]
-
Solution:
-
Ensure the reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.[18]
-
Use high-purity, degassed solvents.
-
Consider using a well-defined Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃, but be aware that ligands from the source can sometimes interfere.[11]
-
Use pre-formed palladium precatalysts which are often more stable and provide more consistent results.[11]
-
-
-
Possible Cause: Inappropriate Ligand Selection
-
Explanation: The C-Cl bond in this compound requires a highly active catalyst for efficient oxidative addition. Standard ligands like PPh₃ may be insufficient.[1]
-
Solution:
-
Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) which are known to facilitate the activation of aryl chlorides.[13]
-
Screen N-Heterocyclic Carbene (NHC) ligands, which are excellent for coupling challenging substrates due to their strong σ-donating ability.[14]
-
Increase the ligand-to-palladium ratio. For monodentate ligands, a 2:1 or even 4:1 ratio can help stabilize the catalyst and promote the desired reaction.[17]
-
-
-
Possible Cause: Incorrect Base or Solvent
-
Explanation: The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling or regenerating the catalyst).[19][20] Its strength and solubility are critical. The solvent must be appropriate for all components and conditions.
-
Solution:
-
For Suzuki couplings, screen stronger, non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.[20]
-
For Buchwald-Hartwig aminations, a strong, sterically hindered base like NaOtBu or LHMDS is often required.
-
Ensure the use of anhydrous, high-purity solvents such as dioxane, toluene, or DMF. For Suzuki reactions, the addition of a small amount of water can sometimes be beneficial.[21][22]
-
-
Problem 2: Formation of Side Products
-
Possible Cause: Homocoupling of Boronic Acid (Suzuki Reaction)
-
Explanation: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or high temperatures.
-
Solution:
-
Rigorously deoxygenate all reagents and solvents.
-
Slowly add the boronic acid to the reaction mixture.
-
Lower the reaction temperature if possible.
-
-
-
Possible Cause: Dehalogenation
-
Explanation: The chloro group is replaced by a hydrogen atom. This can be caused by certain bases, impurities, or catalyst decomposition pathways.
-
Solution:
-
Screen different bases. A weaker base might suppress dehalogenation.
-
Ensure high purity of all reagents.
-
Optimize the ligand and temperature to accelerate the desired cross-coupling over the side reaction.
-
-
Catalyst and Condition Selection Tables
The following tables provide recommended starting conditions for various cross-coupling reactions with this compound, based on literature for electron-deficient aryl chlorides.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 80-110 | A robust system for many aryl chlorides. |
| Pd₂(dba)₃ (1) | XPhos (2-3) | K₂CO₃ (2) | Toluene | 100-120 | XPhos is excellent for sterically hindered or challenging substrates.[23] |
| PEPPSI-IPr (1-3) | (NHC ligand) | Cs₂CO₃ (2) | t-BuOH | 80-100 | NHC-based catalysts show high activity for C-Cl bond activation.[14] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (1-2) | BrettPhos (2-4) | NaOtBu (1.5-2) | Toluene | 90-110 | BrettPhos is highly effective for a wide range of amines.[24] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100-120 | A weaker base can be used for sensitive substrates. |
| XPhos Pd G3 (1-2) | (precatalyst) | LHMDS (1.5) | THF | 60-80 | G3 precatalysts offer high activity and stability. |
Table 3: Recommended Conditions for Heck Reaction
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ (1-2) | P(t-Bu)₃ (2-4) | Cy₂NMe (1.5) | Dioxane | 100-130 | Bulky trialkylphosphines are effective for aryl chlorides.[25] |
| PdCl₂(PPh₃)₂ (2-5) | - | NEt₃ (2) | DMF | 100-140 | A more traditional but potentially less active system. |
| Palladacycle (0.1-1) | (precatalyst) | K₂CO₃ (2) | NMP | 120-150 | Palladacycles can offer high turnover numbers.[8] |
Experimental Protocols & Workflow
// Nodes prep [label="1. Reagent Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; setup [label="2. Reaction Setup\n(Inert Atmosphere)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="3. Add Reagents & Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="4. Heat & Stir", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitor [label="5. Monitor Progress\n(TLC, GC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="6. Quench & Workup", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="7. Purification\n(Column Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep -> setup; setup -> reagents; reagents -> reaction; reaction -> monitor; monitor -> workup [label="Upon Completion"]; workup -> purify; } } Caption: General experimental workflow for cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inerting: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[18]
-
Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1, 0.1-0.2 M) via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Preparation: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., BrettPhos, 0.02 mmol, 2 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Inerting & Addition: Remove the tube from the glovebox (if used). Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.). Seal the vessel, and evacuate and backfill with argon. Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at the desired temperature (e.g., 100 °C).[24]
-
Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol, using appropriate solvents for extraction and chromatography based on the product's polarity.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. innospk.com [innospk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Purification of 3-Chloro-4-nitrobenzonitrile by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up the purification of 3-chloro-4-nitrobenzonitrile by recrystallization.
Disclaimer
Detailed experimental data, particularly quantitative solubility data for this compound, is not widely available in public literature. Much of the available information pertains to its isomer, 4-chloro-3-nitrobenzonitrile. The guidance provided here is based on general principles of recrystallization, information on structurally similar compounds, and best practices for scaling up chemical processes. It is crucial to perform initial small-scale solvent screening and optimization experiments before proceeding to a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when scaling up the recrystallization of this compound?
A1: The most critical first step is to perform a thorough solvent screening at a small scale. An ideal recrystallization solvent should dissolve the this compound completely at an elevated temperature but only sparingly at lower temperatures. This ensures maximum recovery of the purified product upon cooling.
Q2: What are some promising solvents for the recrystallization of this compound?
A2: Based on the polarity of the molecule and data from similar compounds, good starting points for solvent screening include alcohols (e.g., ethanol, methanol, isopropanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate). Solvent mixtures, such as ethanol/water, can also be effective. For non-polar impurities, a non-polar solvent like hexane could be used as an anti-solvent.
Q3: How can I remove colored impurities from my crude this compound?
A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.[1][2] Add a small amount of activated charcoal to the hot solution before the filtration step.[1][2] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[1][2]
Q4: What are the key safety precautions to take when handling this compound?
A4: this compound is a potentially hazardous chemical. Always handle it in a well-ventilated area, preferably a fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - The solution is not sufficiently supersaturated (too much solvent was used).- The cooling process is too rapid. | - Concentrate the solution by evaporating some of the solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| "Oiling Out" (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the solute.- The concentration of the solute is too high.- The cooling is too rapid. | - Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then cool slowly.- Ensure a slower cooling rate to allow for proper crystal lattice formation. |
| Low Recovery of Purified Product | - The chosen solvent is too good at dissolving the compound even at low temperatures.- Too much solvent was used for washing the crystals. | - Re-evaluate the solvent system. A solvent with lower solubility at cold temperatures is needed.- Wash the crystals with a minimal amount of ice-cold solvent.- Cool the filtrate in an ice bath to see if more crystals form. |
| Impure Crystals (Poor Purity) | - The cooling process was too fast, trapping impurities in the crystal lattice.- Inefficient removal of the mother liquor. | - Ensure a slow and controlled cooling rate.- Ensure the crystals are thoroughly washed with a minimal amount of ice-cold solvent during filtration. |
Data Presentation
Table 1: Qualitative Solubility of Structurally Similar Compounds
| Solvent | Solubility of 4-Chloro-3-nitrobenzoic acid |
| Water | Partially soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
This data is for a structurally similar compound and should be used as a guide for initial solvent screening for this compound.
Table 2: Potential Recrystallization Solvent Systems for Screening
| Solvent System | Type | Rationale |
| Ethanol | Single Solvent | Often a good choice for moderately polar organic compounds. |
| Isopropanol | Single Solvent | Similar to ethanol, but with a slightly higher boiling point. |
| Ethyl Acetate | Single Solvent | A less polar option that may be effective. |
| Ethanol/Water | Solvent/Anti-solvent | The compound is likely soluble in ethanol and insoluble in water, allowing for controlled precipitation. |
| Acetone/Hexane | Solvent/Anti-solvent | Acetone is a good solvent, and hexane can act as an anti-solvent to induce crystallization. |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
-
Place approximately 50 mg of crude this compound into several different test tubes.
-
Add a few drops of a different potential solvent to each test tube at room temperature and observe the solubility.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath and add the solvent dropwise until the solid just dissolves.
-
Allow the test tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot and form a large amount of pure crystals upon cooling.
Protocol 2: Scaled-Up Recrystallization of this compound
-
Dissolution: In a suitably sized reaction vessel equipped with a reflux condenser and overhead stirrer, add the crude this compound. Add the chosen recrystallization solvent in portions while stirring and heating the mixture to reflux until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% by weight of the solute) and then reheat the mixture to reflux for 10-15 minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated filter funnel to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. A slow cooling rate is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of fresh, ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Mandatory Visualizations
Caption: A flowchart of the general recrystallization process.
Caption: A decision tree for troubleshooting poor crystal formation.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Chloro-4-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomers, 3-Chloro-4-nitrobenzonitrile and 4-chloro-3-nitrobenzonitrile, with a focus on nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of modern organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2] Understanding the relative reactivity of these isomers is crucial for reaction design, optimization, and the efficient synthesis of target compounds.
Executive Summary
Theoretical Framework: The Decisive Role of Substituent Positioning
Nucleophilic aromatic substitution proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate. Electron-withdrawing groups (EWGs) activate the aromatic ring towards nucleophilic attack by delocalizing and stabilizing this negative charge. This stabilization is most effective when the EWGs are positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge onto the EWG.
In This compound , the strongly electron-withdrawing nitro group is in the para position relative to the chlorine atom. This optimal positioning allows for the delocalization of the negative charge of the Meisenheimer complex onto the nitro group through resonance, providing substantial stabilization and thus lowering the activation energy of the reaction. The cyano group, in the meta position, contributes to the activation primarily through its inductive effect.
Conversely, in 4-chloro-3-nitrobenzonitrile , the nitro group is in the meta position to the chlorine. From this position, it cannot participate in resonance stabilization of the negative charge on the ring. Its activating influence is limited to a less effective inductive electron withdrawal. While the cyano group is in the para position and can offer some resonance stabilization, the nitro group is a more powerful activating group for SNAr reactions. Therefore, the overall stabilization of the Meisenheimer complex for 4-chloro-3-nitrobenzonitrile is significantly less than for its 3-chloro-4-nitro isomer, leading to a higher activation energy and a slower reaction rate.
References
A Comparative Guide to 3-Chloro-4-nitrobenzonitrile and Alternative Building Blocks in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel compounds with desired biological activities. This guide provides a comprehensive comparison of 3-chloro-4-nitrobenzonitrile as a versatile building block against other common starting materials for the synthesis of medicinally relevant heterocyclic scaffolds, namely pyrazolo[3,4-b]pyridines and benzimidazoles. This analysis is supported by experimental data, detailed protocols, and visual representations of synthetic pathways and biological targets.
This compound: A Versatile Synthon
This compound is a readily available aromatic compound featuring three distinct reactive sites: a nitrile group, a nitro group, and a chlorine atom. The electron-withdrawing nature of the nitro and cyano groups activates the benzene ring, making the chlorine atom susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amine, and the nitrile group can participate in various cyclization reactions or be hydrolyzed to a carboxylic acid. This trifecta of reactivity makes it a valuable precursor for a diverse range of heterocyclic systems.[1]
Comparative Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities, including their role as kinase inhibitors.[2]
Synthetic Approach from this compound
A plausible synthetic route to pyrazolo[3,4-b]pyridines from this compound involves a multi-step sequence. First, nucleophilic substitution of the chlorine atom with hydrazine hydrate yields 4-hydrazinyl-3-nitrobenzonitrile.[3][4] This intermediate can then undergo a Knorr-type pyrazole synthesis with a 1,3-dicarbonyl compound to form a substituted pyrazole. Subsequent chemical modifications of the resulting pyrazole can lead to the formation of a 5-aminopyrazole, a key precursor for the construction of the pyrazolo[3,4-b]pyridine scaffold through condensation with α,β-unsaturated ketones or similar reagents.[2][5][6]
Alternative Building Blocks for Pyrazolo[3,4-b]pyridines
A more direct and widely employed method for the synthesis of pyrazolo[3,4-b]pyridines starts from commercially available 5-aminopyrazoles.[2][5][6][7] These can be directly condensed with various 1,3-dielectrophiles to construct the fused pyridine ring.
Table 1: Comparison of Synthetic Routes to Pyrazolo[3,4-b]pyridines
| Starting Material | Key Intermediate | Key Reaction | Advantages | Disadvantages |
| This compound | 4-Hydrazinyl-3-nitrobenzonitrile, 5-Aminopyrazole derivative | Nucleophilic Aromatic Substitution, Knorr Pyrazole Synthesis, Cyclocondensation | Utilizes a readily available and versatile starting material. | Multi-step synthesis with potentially lower overall yield. |
| Substituted 5-Aminopyrazoles | - | Cyclocondensation | More direct route, often with higher yields in the final step. | Availability and cost of substituted 5-aminopyrazoles can vary. |
Experimental Protocol: Synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-nitrobenzonitrile from 4-Hydrazinyl-3-nitrobenzonitrile
This protocol describes the synthesis of a pyrazole derivative from a precursor derivable from this compound.
Materials:
-
4-Hydrazinyl-3-nitrobenzonitrile
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 4-hydrazinyl-3-nitrobenzonitrile (1 mmol) in ethanol (10 mL).
-
Add acetylacetone (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the desired pyrazole product.[4]
Comparative Synthesis of Benzimidazoles
Benzimidazoles are another critical heterocyclic scaffold found in numerous pharmaceuticals, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[8]
Synthetic Approach from this compound
The synthesis of benzimidazoles from this compound involves the initial preparation of an o-phenylenediamine derivative. This can be achieved through a two-step process: reduction of the nitro group to an amine, followed by nucleophilic substitution of the chlorine atom with ammonia or an amine. The resulting o-phenylenediamine can then be condensed with a variety of aldehydes or carboxylic acids to form the benzimidazole ring.
Alternative Building Block: 3,4-Dichlorobenzonitrile
An alternative starting material for the synthesis of the same o-phenylenediamine precursor is 3,4-dichlorobenzonitrile. This compound can undergo a double nucleophilic substitution with ammonia, although this typically requires harsh reaction conditions. A more common industrial route involves the nitration of 1,4-dichlorobenzene to 2,5-dichloronitrobenzene, followed by amination to 4-chloro-2-nitroaniline, and subsequent catalytic hydrogenation to o-phenylenediamine.[9]
Table 2: Comparison of Precursor Synthesis for Benzimidazoles
| Starting Material | Key Intermediate | Key Reactions | Advantages | Disadvantages |
| This compound | 4-Amino-3-chlorobenzonitrile | Nitro group reduction, Nucleophilic Aromatic Substitution | Potentially milder conditions for amination compared to dichlorinated starting materials. | Two-step process to obtain the diamine precursor. |
| 3,4-Dichlorobenzonitrile | 3,4-Diaminobenzonitrile | Double Nucleophilic Aromatic Substitution | More direct route to the diamine precursor. | Often requires high pressure and temperature for amination. |
| 1,4-Dichlorobenzene | o-Phenylenediamine | Nitration, Amination, Hydrogenation | Utilizes a cheap and abundant starting material. | Multi-step industrial process.[9] |
Performance Data in Benzimidazole Synthesis
Once the o-phenylenediamine is obtained, the subsequent condensation with aldehydes is a well-established and high-yielding reaction. The choice of catalyst and reaction conditions can influence the efficiency of the cyclization.
Table 3: Yields of 2-Substituted Benzimidazoles from o-Phenylenediamine and Various Aldehydes
| Aldehyde | Catalyst/Conditions | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | LaCl₃, Acetonitrile, rt | 95 | [10] |
| 4-Chlorobenzaldehyde | LaCl₃, Acetonitrile, rt | 92 | [10] |
| Benzaldehyde | Au/TiO₂, CHCl₃:MeOH, 25°C | 99 | [11] |
| 4-Nitrobenzaldehyde | Au/TiO₂, CHCl₃:MeOH, 25°C | 95 | [11] |
| 2-Furaldehyde | Au/TiO₂, CHCl₃:MeOH, 25°C | 96 | [11] |
Experimental Protocol: Synthesis of 2-Aryl-1H-benzo[d]imidazole
This protocol provides a general procedure for the synthesis of benzimidazoles from o-phenylenediamine and an aromatic aldehyde.
Materials:
-
o-Phenylenediamine
-
Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Lanthanum Chloride (LaCl₃) (10 mol%)
-
Acetonitrile
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the aromatic aldehyde (1.2 mmol), and lanthanum chloride (0.1 mmol).
-
Add acetonitrile (5 mL) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion (typically within 2 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the 2-substituted benzimidazole.[10]
Visualization of Synthetic Pathways and Biological Relevance
Synthetic Workflow Diagrams
Caption: Comparative synthetic workflows for pyrazolo[3,4-b]pyridines and benzimidazoles.
PI3K/Akt Signaling Pathway
Certain pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of the PI3K/Akt signaling pathway, a crucial cascade regulating cell proliferation, survival, and growth.[12][13] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development.
Caption: Simplified PI3K/Akt signaling pathway and the potential inhibitory action of pyrazolo[3,4-b]pyridine derivatives.
Conclusion
This compound proves to be a valuable and versatile building block for the synthesis of a variety of heterocyclic compounds. Its utility in constructing complex scaffolds like pyrazolo[3,4-b]pyridines, although requiring a multi-step approach, highlights its adaptability. In the synthesis of benzimidazoles, it offers a viable alternative to other chlorinated precursors, with the potential for milder reaction conditions in subsequent steps. The choice between this compound and other building blocks will ultimately depend on the specific synthetic strategy, desired substitution patterns, and the availability and cost of starting materials. The data and protocols presented in this guide aim to facilitate this decision-making process for researchers in the field of drug discovery and development.
References
- 1. Page loading... [guidechem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. US4207261A - Process for preparing o-phenylenediamine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. CN105037171A - Method for synthesizing and preparing o-phenylenediamine from orthodichlorobenzene - Google Patents [patents.google.com]
- 13. CN112194583A - Preparation method of o-phenylenediamine - Google Patents [patents.google.com]
The Promising Biological Potential of 3-Chloro-4-nitrobenzonitrile Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Derivatives synthesized from the versatile scaffold, 3-Chloro-4-nitrobenzonitrile, have emerged as a significant area of interest in medicinal chemistry, demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial and anticancer properties of various classes of these derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of potential mechanisms of action. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The functionalization of the this compound core has yielded a diverse library of compounds with potent antimicrobial and anticancer activities. The following sections present a quantitative comparison of these activities against standard therapeutic agents.
Antimicrobial Activity
Derivatives incorporating heterocyclic ring systems, such as quinazolinones and azetidinones, have shown notable antibacterial effects. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Antimicrobial Activity of this compound Derivatives and a Standard Antibiotic.
| Compound Class | Derivative | Test Organism | MIC (µg/mL) | Reference |
| Azetidinones | N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | 50 | [1] |
| N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Bacillus subtilis | 50 | [1] | |
| N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Staphylococcus aureus | 100 | [1] | |
| N-(3-chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)-4-nitrobenzamide | Bacillus subtilis | 100 | [1] | |
| Quinazolinones | 2-(Substituted)-3-(substituted)-quinazolin-4(3H)-one | Staphylococcus aureus | Not specified (qualitative) | [2][3] |
| 2-(Substituted)-3-(substituted)-quinazolin-4(3H)-one | Streptococcus pneumoniae | Not specified (qualitative) | [3] | |
| Standard Control | Ciprofloxacin | Staphylococcus aureus | 0.6 | [4] |
| Ciprofloxacin | Escherichia coli | 0.013 - 2 | [4][5] | |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.15 | [4] |
Note: Direct comparison of MIC values should be done with caution due to variations in experimental conditions between studies.
Anticancer Activity
The anticancer potential of this compound derivatives, particularly those incorporating thiazolidinone and triazole moieties, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key metrics used to quantify this activity.
Table 2: Anticancer Activity of this compound Derivatives and a Standard Chemotherapeutic Agent.
| Compound Class | Derivative | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Thiazolidinones | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 (GI50) | [6] |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Colon Cancer (SW-620) | < 0.01 - 0.02 (GI50) | [6] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | CNS Cancer (SF-539) | < 0.01 - 0.02 (GI50) | [6] | |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Melanoma (SK-MEL-5) | < 0.01 - 0.02 (GI50) | [6] | |
| Triazoles | 1,2,3-Triazole derivative with phosphonate group (Compound 8) | Fibrosarcoma (HT-1080) | 15.13 (IC50) | [7] |
| 1,2,3-Triazole derivative with phosphonate group (Compound 8) | Lung Carcinoma (A-549) | 21.25 (IC50) | [7] | |
| 1,2,3-Triazole derivative with phosphonate group (Compound 8) | Breast Adenocarcinoma (MCF-7) | 18.06 (IC50) | [7] | |
| 1,2,3-Triazole derivative with phosphonate group (Compound 8) | Breast Adenocarcinoma (MDA-MB-231) | 16.32 (IC50) | [7] | |
| Copper (II) Complex | [Cu(4-chloro-3-nitrobenzoic acid)4(phen)] (Complex 1) | Cervical Cancer (HeLa) | 8.99 (IC50) | [8] |
| [Cu(4-chloro-3-nitrobenzoic acid)4(phen)] (Complex 1) | Lung Carcinoma (A549) | 11.32 (IC50) | [8] | |
| [Cu(4-chloro-3-nitrobenzoic acid)4(phen)] (Complex 1) | Hepatocellular Carcinoma (HepG2) | 12.19 (IC50) | [8] | |
| Standard Control | Doxorubicin | Breast Cancer (MCF-7) | 2.5 | [9][10] |
| Doxorubicin | Lung Cancer (A549) | > 20 | [9][10] | |
| Doxorubicin | Cervical Cancer (HeLa) | 2.9 | [9][10] | |
| Doxorubicin | Hepatocellular Carcinoma (HepG2) | 12.2 | [9][10] |
Note: IC50 and GI50 values are highly dependent on the assay method and cell line used. The data presented is for comparative purposes within the context of the cited studies.
Experimental Protocols
The synthesis and biological evaluation of these derivatives involve multi-step chemical reactions and standardized bioassays. Below are representative protocols for their preparation and activity assessment.
Synthesis Protocols
General Procedure for the Synthesis of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives:
-
Schiff Base Formation: An equimolar mixture of 4-nitrobenzohydrazide and a substituted aromatic aldehyde is refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of glacial acetic acid for several hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The resulting Schiff base is filtered, washed, and dried.
-
Cycloaddition: The synthesized Schiff base is dissolved in dioxane. Triethylamine is added, and the mixture is cooled in an ice bath. Chloroacetyl chloride is then added dropwise with constant stirring. The reaction mixture is stirred for several hours at room temperature. The precipitated product is filtered, washed with cold water, and recrystallized from an appropriate solvent to yield the final azetidinone derivative.[1]
General Procedure for the Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives:
-
A mixture of the appropriate 4-thiazolidinone derivative (1 equivalent), (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (1 equivalent), and anhydrous sodium acetate (1 equivalent) in glacial acetic acid is refluxed for 3 hours.[6]
-
After cooling, the reaction mixture is poured into cold water.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the target compound.[6]
Biological Assay Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial two-fold dilutions are then made in a 96-well microtiter plate using the broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. A positive control (bacteria and medium), negative control (medium only), and a standard antibiotic (e.g., Ciprofloxacin) are included in each assay.
In Vitro Anticancer Activity (MTT Assay):
-
Cell Culture: Human cancer cell lines are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a standard anticancer drug (e.g., Doxorubicin) are also included.
-
MTT Addition and Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50/GI50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 or GI50 value is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for the rational design and optimization of these bioactive compounds. Based on existing literature, the following pathways are proposed.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of nitroaromatic compounds is often attributed to the reductive activation of the nitro group by bacterial nitroreductases. This process generates reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. Additionally, some derivatives of this compound may interfere with essential biosynthetic pathways in bacteria, such as fatty acid synthesis.
Caption: Proposed antimicrobial mechanism of nitroaromatic derivatives.
Proposed Anticancer Signaling Pathway Inhibition
Certain nitro-containing derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, nitrostyrene derivatives have been reported to inhibit the TNFα-induced NF-κB signaling pathway, a critical regulator of inflammation and cell survival.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of 3-Chloro-4-nitrobenzonitrile Derivatives
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques used to elucidate the structure of 3-chloro-4-nitrobenzonitrile and its derivatives, supported by experimental data and detailed protocols. By examining the unique spectral fingerprints generated by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can unequivocally differentiate between isomers and confirm the successful synthesis of the target compound.
The following sections detail the experimental methodologies, present a comparative analysis of the spectral data for this compound and its close isomer, 4-chloro-3-nitrobenzonitrile, and offer insights into the structural confirmation of related derivatives.
Comparative Spectroscopic Data
The unambiguous identification of this compound relies on a synergistic interpretation of data from multiple spectroscopic techniques. The tables below summarize the key quantitative data obtained from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and its isomer, 4-chloro-3-nitrobenzonitrile, providing a clear basis for comparison.
Table 1: FT-IR Spectral Data (cm⁻¹)
| Functional Group | This compound | 4-Chloro-3-nitrobenzonitrile | Characteristic Vibrational Mode |
| Cyano (C≡N) | ~2235 | ~2238 | Stretching |
| Nitro (NO₂) | ~1530, ~1350 | ~1535, ~1345 | Asymmetric & Symmetric Stretching |
| C-Cl | ~750 | ~830 | Stretching |
| Aromatic C-H | ~3100-3000 | ~3100-3000 | Stretching |
| Aromatic C=C | ~1600, ~1480 | ~1590, ~1470 | Stretching |
Table 2: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton | This compound (δ, ppm) | 4-Chloro-3-nitrobenzonitrile (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.05 | ~7.90 | d | ~2.0 |
| H-5 | ~7.85 | - | d | ~8.5 |
| H-6 | ~7.95 | ~7.75 | dd | ~8.5, 2.0 |
| H-6' | - | ~7.65 | d | ~8.5 |
Note: Primed proton designations (') refer to the 4-chloro-3-nitrobenzonitrile isomer.
Table 3: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon | This compound (δ, ppm) | 4-Chloro-3-nitrobenzonitrile (δ, ppm) |
| C-1 (C-CN) | ~110 | ~112 |
| C-2 | ~135 | ~134 |
| C-3 | ~130 | ~138 |
| C-4 | ~150 | ~132 |
| C-5 | ~128 | ~126 |
| C-6 | ~133 | ~130 |
| C≡N | ~116 | ~117 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Ion | This compound (m/z) | 4-Chloro-3-nitrobenzonitrile (m/z) | Key Fragmentation Pathways |
| [M]⁺ | 182/184 (3:1) | 182/184 (3:1) | Molecular ion with characteristic chlorine isotope pattern |
| [M-NO₂]⁺ | 136/138 (3:1) | 136/138 (3:1) | Loss of nitro group |
| [M-Cl]⁺ | 147 | 147 | Loss of chlorine atom |
| [M-NO₂-CN]⁺ | 110/112 (3:1) | 110/112 (3:1) | Subsequent loss of cyanide radical |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable spectroscopic analysis. The following protocols outline the standard procedures for obtaining the data presented above.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal.
-
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to each sample measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 400 MHz spectrometer equipped with a 5 mm broadband probe.
-
Sample Preparation: Approximately 10-15 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Spectra were acquired using a standard single-pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 transients.
-
¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired using a standard pulse program. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 transients.
Mass Spectrometry (MS)
-
Instrumentation: An Agilent 7890B Gas Chromatography system coupled to an Agilent 5977A Mass Selective Detector (GC-MS).
-
Sample Preparation: A dilute solution of the sample was prepared in dichloromethane.
-
GC Conditions: A 1 µL aliquot of the solution was injected into the GC. The injector temperature was maintained at 250°C. A DB-5ms column (30 m x 0.25 mm, 0.25 µm film thickness) was used with helium as the carrier gas at a constant flow rate of 1 mL/min. The oven temperature was programmed to start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.
-
MS Conditions: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was 230°C, and the quadrupole temperature was 150°C. Data was acquired in full scan mode over a mass range of m/z 40-400.
Visualization of Analytical Processes
To better illustrate the workflow and logical connections in the spectroscopic analysis, the following diagrams are provided.
Purity Analysis of Synthesized 3-Chloro-4-nitrobenzonitrile: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 3-Chloro-4-nitrobenzonitrile, a key intermediate in various synthetic pathways. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.
Introduction
This compound is a significant building block in the synthesis of pharmaceuticals and other fine chemicals. The presence of impurities, even in trace amounts, can affect the efficacy, safety, and stability of the final product. Therefore, robust analytical methods are essential to accurately determine the purity and identify any process-related impurities or degradation products. HPLC with UV detection and GC-MS are two powerful and commonly employed techniques for this purpose, each offering distinct advantages.
Comparative Analysis of HPLC and GC-MS
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its impurities, the required sensitivity, and the nature of the information sought (e.g., quantification versus identification).
Table 1: Comparison of HPLC and GC-MS for Purity Analysis of this compound
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. | Ideal for volatile and thermally stable compounds. |
| Sensitivity | Good, typically in the ng/mL range with UV detection. | Excellent, often in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM). |
| Specificity | High, especially with photodiode array (PDA) detection for peak purity analysis. | Very high, provides structural information for impurity identification. |
| Quantification | Excellent linearity and precision for accurate quantification. | Good linearity and precision, though may require internal standards for high accuracy. |
| Impurity Identification | Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS). | Provides mass spectra for the identification of unknown impurities by library matching. |
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound by HPLC and GC-MS. These methods are based on established practices for similar aromatic nitriles and should be validated for specific laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of this compound and the detection of related impurities.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Table 2: HPLC Purity Analysis Data (Example)
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | 5.8 | 99.5 |
| Impurity 1 | 3.2 | 0.2 |
| Impurity 2 | 7.1 | 0.3 |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the identification and quantification of volatile impurities in the synthesized this compound.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A mid-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration of impurities.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Prepare a solution of the synthesized compound in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
Table 3: GC-MS Impurity Profile Data (Example)
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |
| This compound | 10.2 | 182, 152, 136, 101 | 99.6 |
| Dichloronitrobenzene isomer | 9.5 | 191, 161, 145 | 0.25 |
| Starting material (if applicable) | Varies | Varies | 0.15 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for purity analysis and the logical relationship in selecting the appropriate analytical technique.
Caption: General experimental workflow for the synthesis and purity analysis of this compound.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of synthesized this compound. HPLC with UV detection is a robust and reliable method for routine purity determination and quantification of known impurities. GC-MS offers superior capability for the identification of unknown volatile impurities due to the structural information provided by mass spectrometry. The choice of method should be guided by the specific requirements of the analysis, with the understanding that for comprehensive characterization, the use of both techniques may be advantageous. The provided protocols serve as a strong foundation for developing and validating in-house analytical methods to ensure the quality and consistency of this compound for its intended applications.
Cytotoxicity studies of compounds derived from 3-Chloro-4-nitrobenzonitrile
A comprehensive guide for researchers, scientists, and drug development professionals on the anti-cancer potential of various benzonitrile compounds. This guide provides a comparative analysis of their cytotoxic effects, detailed experimental methodologies, and insights into the underlying cellular mechanisms.
The quest for novel anti-cancer agents has led to the exploration of a diverse range of chemical scaffolds, with benzonitrile derivatives emerging as a promising class of compounds. Their structural versatility allows for modifications that can significantly influence their biological activity. This guide provides a comparative overview of the cytotoxicity of various substituted benzonitrile derivatives against different cancer cell lines, based on available experimental data. While specific data for derivatives of 3-Chloro-4-nitrobenzonitrile are limited in the public domain, this comparison of related halogenated and nitro-substituted benzonitriles offers valuable insights into the structure-activity relationships that govern their anti-cancer potential.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of various substituted benzonitrile derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below.
| Compound Class | Specific Derivative (if specified) | Cancer Cell Line | IC50 (µM) | Reference Assay |
| Halogenated Benzonitriles | Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile (6d) | MCF-7 (Breast) | 0.5 mg/L | MTT Assay |
| Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile (6g) | MCF-7 (Breast) | 0.7 mg/L | MTT Assay | |
| Halogenated Dihydropyrano[3,2-b]chromene-3-carbonitrile (6c) | MCF-7 (Breast) | 0.9 mg/L | MTT Assay | |
| Nitrobenzonitriles | Synthetic β-nitrostyrene derivative (CYT-Rx20) | MCF-7 (Breast) | 0.81 ± 0.04 µg/mL | Not Specified |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | MDA-MB-231 (Breast) | 1.82 ± 0.05 µg/mL | Not Specified | |
| Synthetic β-nitrostyrene derivative (CYT-Rx20) | ZR75-1 (Breast) | 1.12 ± 0.06 µg/mL | Not Specified | |
| Other Substituted Benzonitriles | Imidazotetrazine derivative 4 | MCF-7 (Breast) | 0.85 mM/L | Not Specified |
| Phenylsulfonylhydrazone hybrid 3b | MCF-7 (Breast) | 4.0 | MTT Assay | |
| Phenylsulfonylhydrazone hybrid 3f | MDA-MB-231 (Breast) | 4.7 | MTT Assay |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and units across different studies.
Experimental Protocols
The following are detailed methodologies for two common cytotoxicity assays used to evaluate the anti-cancer activity of chemical compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]
Materials:
-
96-well microtiter plates
-
Test compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.[2]
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2] Incubate for 15 minutes with shaking.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.[3]
Materials:
-
96-well microtiter plates
-
Test compound stock solution
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.057% (w/v) in 1% acetic acid[4]
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, gently add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4]
-
Washing: Wash the plates four times with slow-running tap water or 1% acetic acid to remove the TCA.[4] Allow the plates to air dry.
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[4]
-
Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[4] Allow the plates to air dry completely.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[4] Incubate for 5 minutes with shaking.[4]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Mechanistic Insights: Signaling Pathways
The cytotoxic effects of many anti-cancer compounds are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events that can be broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[5]
Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage. This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the release of cytochrome c from the mitochondria.[6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, an initiator caspase.[5] Caspase-9, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.[6]
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface.[5] This binding leads to the formation of the death-inducing signaling complex (DISC), which recruits and activates the initiator caspase-8. Activated caspase-8 can then directly activate executioner caspases or amplify the apoptotic signal by cleaving and activating Bid, a protein that links the extrinsic and intrinsic pathways.[7]
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. SRB assay for measuring target cell killing [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 3-Chloro-4-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. For drug development and materials science, the synthesis of substituted biaryls from readily available starting materials is of paramount importance. 3-Chloro-4-nitrobenzonitrile is a valuable building block, and its successful coupling with various boronic acids is crucial for the synthesis of a wide range of target molecules. However, as an electron-deficient aryl chloride, it presents a challenge for catalysis due to the strong C-Cl bond.
This guide provides a comparative overview of various catalyst systems for the Suzuki-Miyaura coupling of this compound, with a focus on palladium and nickel-based catalysts. The information presented is based on experimental data from scientific literature to aid researchers in selecting the optimal catalytic system for their specific needs.
Data Presentation: A Comparative Analysis of Catalyst Performance
The choice of catalyst, ligand, base, and solvent system significantly impacts the yield and efficiency of the Suzuki-Miyaura coupling of this compound. Below is a summary of the performance of different catalytic systems in the coupling of this compound and analogous electron-deficient aryl chlorides with phenylboronic acid.
| Catalyst Precursor | Ligand/Additive | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | 4-Chlorobenzonitrile |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 25 | 12 | 95 | 4-Chlorobenzonitrile |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 60-80 | 4-Chlorobenzonitrile |
| [Pd(IPr)(cin)Cl] | - | K₂CO₃ | Ethanol | 60 | 16 | 89 | 4-Chlorobenzonitrile |
| Pd/C (3%) | - | K₃PO₄ | Water | 100 | 0.17 | 89 | 4-Chloronitrobenzene |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | High | Aryl Chlorides |
| Ni(IMes)--INVALID-LINK--Cl | - | K₃PO₄ | 2-MeTHF | RT | 48 | 95 | Chlorobenzene |
Note: Data for this compound is limited in direct comparative studies. The table includes data for structurally and electronically similar substrates like 4-chlorobenzonitrile and 4-chloronitrobenzene to provide a strong basis for catalyst selection.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Suzuki-Miyaura coupling of this compound.
Protocol 1: Palladium-Catalyzed Coupling with a Phosphine Ligand
This protocol is a general procedure for the Suzuki coupling of an electron-deficient aryl chloride with an arylboronic acid using a palladium catalyst with a bulky phosphine ligand, which is often effective for challenging substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add palladium(II) acetate and SPhos.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Coupling
Nickel catalysts offer a more economical alternative to palladium and can be highly effective for the coupling of aryl chlorides.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
NiCl₂(PCy₃)₂ (5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
t-Amyl alcohol (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add NiCl₂(PCy₃)₂ to a dry reaction vessel.
-
Add this compound, the arylboronic acid, and potassium phosphate.
-
Add degassed t-amyl alcohol.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Workup the reaction as described in Protocol 1.
Visualizations of Key Processes
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
In Vitro Enzyme Inhibition Assays: A Comparative Guide to 3-Chloro-4-nitrobenzonitrile Analogs
For researchers and professionals in drug development, understanding the inhibitory potential of novel compounds is a cornerstone of therapeutic innovation. This guide provides a comparative analysis of 3-chloro-4-nitrobenzonitrile analogs as enzyme inhibitors, with a primary focus on their activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data presented herein is compiled from in vitro studies to facilitate an objective comparison with established inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of this compound analogs is most prominently documented against EGFR, a key player in cell proliferation and a validated target in oncology. The following table summarizes the half-maximal inhibitory concentrations (IC50) of synthesized 4-amino-3-chloro benzoate ester derivatives, which are analogs of this compound, against EGFR. For comparative purposes, data for the well-established EGFR inhibitors, Erlotinib and Gefitinib, are also included.
| Compound ID | Structure | Target Enzyme | IC50 (µM) | Reference |
| N5a | 4-amino-3-chloro benzoate ester derivative | EGFR | Not explicitly quantified, but identified as a promising cytotoxic compound targeting EGFR. | |
| N5b | 4-amino-3-chloro benzoate ester derivative | EGFR | - | |
| N5c | 4-amino-3-chloro benzoate ester derivative | EGFR | - | |
| N5d | 4-amino-3-chloro benzoate ester derivative | EGFR | - | |
| Erlotinib | 4-(3-ethynylphenyl)amino-6,7-bis(2-methoxyethoxy)quinazoline | EGFR | 0.002 (cell-free assay) | [1] |
| Erlotinib | 4-(3-ethynylphenyl)amino-6,7-bis(2-methoxyethoxy)quinazoline | HER2 | 1.89 (in human SKBR3 cells) | [1] |
| Gefitinib | N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine | EGFR | 0.026 - 0.057 (in various cell lines) | [2] |
Note: The IC50 values for Erlotinib and Gefitinib are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution. The study on 4-amino-3-chloro benzoate ester derivatives highlighted compound N5a as a promising inhibitor based on cytotoxicity and EGFR targeting, though a specific IC50 value against the isolated enzyme was not provided in the referenced abstract.[3]
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of enzyme inhibition data. The following is a representative protocol for an in vitro EGFR tyrosine kinase inhibition assay, based on commercially available kits and published research.[3]
Objective: To determine the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (this compound analogs and reference inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2, MnCl2, and DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
-
96-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
-
Reaction Setup:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the test compound or reference inhibitor at the desired final concentration. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Add the EGFR enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding a mixture of the substrate (Poly(Glu, Tyr)) and ATP.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection:
-
Stop the enzymatic reaction by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the key signaling pathways affected by EGFR inhibition and the general workflow of an enzyme inhibition assay.
Caption: EGFR Signaling Pathway and Inhibition.
Caption: General Workflow of an In Vitro Enzyme Inhibition Assay.
Caption: The MAPK/ERK Signaling Cascade.
References
Unveiling Molecular Architectures: A Comparative Crystallographic Analysis of 3-Chloro-4-nitrobenzonitrile Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount. X-ray crystallography provides an unparalleled, high-resolution view into the solid-state structure of compounds, offering critical insights for rational drug design and structure-activity relationship (SAR) studies. This guide presents a comparative analysis of the crystallographic data for 3-Chloro-4-nitrobenzonitrile and its structural isomers, providing a foundation for understanding the impact of substituent placement on molecular conformation and intermolecular interactions.
X-ray crystallography is an indispensable tool in drug discovery, providing unambiguous and accurate 3D structural parameters that are crucial for designing molecules with specific biological activities.[1][2] The arrangement of atoms, bond lengths, and angles dictates the molecule's shape and how it interacts with biological targets.[1] This guide focuses on derivatives of chloronitrobenzonitrile, a class of compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]
Comparative Crystallographic Data
| Parameter | 4-Chloro-3-nitrobenzonitrile | 3-Nitrobenzonitrile |
| Formula | C₇H₃ClN₂O₂ | C₇H₄N₂O₂ |
| Molar Mass ( g/mol ) | 182.56 | 148.12 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁ |
| a (Å) | 7.2260(14) | 3.73339(4) |
| b (Å) | 7.7610(16) | 6.97307(5) |
| c (Å) | 7.7970(16) | 12.87327(9) |
| α (°) | 110.27(3) | 90 |
| β (°) | Not Reported | 97.886(8) |
| γ (°) | Not Reported | Not Reported |
| Volume (ų) | Not Reported | Not Reported |
| Z | Not Reported | 2 |
| Reference | [4] | [4][5] |
In the crystal structure of 4-Chloro-3-nitrobenzonitrile, the molecules are linked by weak intermolecular C-H···O and C-H···N hydrogen bonds.[6][7] The Cl, C, and N atoms are coplanar with the aromatic ring.[8]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a standardized workflow. The protocol described below is a general representation of the methodology employed in the crystallographic analysis of the compared compounds.
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown from a concentrated solution of the compound. For instance, single crystals of 3-Nitrobenzonitrile were obtained from a concentrated ethanol solution at -20 °C.[5]
-
Crystal Mounting: A suitable crystal is selected under a polarizing microscope and mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation.[5]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations. Data for 3-Nitrobenzonitrile was collected at low temperature.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and displacement parameters.[5]
Visualizing the Process and Structure
To better illustrate the workflow and the molecular structure, the following diagrams were generated using the DOT language.
Caption: General workflow for X-ray crystallographic analysis.
Caption: 2D representation of this compound.
References
- 1. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. lookchem.com [lookchem.com]
- 7. 4-Chloro-3-nitrobenzonitrile | 939-80-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Routes to 3-Chloro-4-nitrobenzonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of various synthetic routes to 3-Chloro-4-nitrobenzonitrile, a valuable building block in the preparation of numerous pharmaceutical compounds. The following sections detail the experimental protocols for the most viable synthetic pathways and present a quantitative comparison of their efficiencies.
Introduction
This compound is a crucial intermediate in organic synthesis, particularly in the development of therapeutic agents. Its structure, featuring chloro, nitro, and cyano functionalities, offers multiple points for chemical modification. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide benchmarks the synthetic efficiency of different routes to this compound, providing a clear comparison of their performance based on experimental data.
Comparison of Synthetic Routes
Three primary synthetic routes to this compound have been evaluated:
-
Oxidation of 4-amino-3-chlorobenzonitrile: This single-step route involves the direct oxidation of the amino group to a nitro group.
-
Sandmeyer Reaction of 2-chloro-5-nitroaniline: A classical approach for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.
-
From 3-chloro-4-nitrobenzoic acid via the amide: A two-step process involving the formation of 3-chloro-4-nitrobenzamide followed by its dehydration to the target nitrile.
The following table summarizes the quantitative data for each route, allowing for a direct comparison of their synthetic efficiency.
| Parameter | Route 1: Oxidation of 4-amino-3-chlorobenzonitrile | Route 2: Sandmeyer Reaction of 2-chloro-5-nitroaniline | Route 3: From 3-chloro-4-nitrobenzoic acid |
| Starting Material | 4-amino-3-chlorobenzonitrile | 2-chloro-5-nitroaniline | 3-chloro-4-nitrobenzoic acid |
| Key Reagents | Sodium borate tetrahydrate, Acetic acid | Sodium nitrite, Hydrochloric acid, Copper(I) cyanide | Thionyl chloride, Ammonia, Dehydrating agent (e.g., POCl₃, SOCl₂) |
| Number of Steps | 1 | 1 | 2 |
| Reaction Time | 3 hours | Not specified | Several hours per step |
| Overall Yield | 74%[1] | Not specified | High (specific yield depends on both steps) |
| Purity of Product | High (purified by column chromatography)[1] | Not specified | Generally high after crystallization |
Experimental Protocols
Route 1: Oxidation of 4-amino-3-chlorobenzonitrile
This method provides a direct conversion of an amino group to a nitro group.[1]
Procedure:
-
Suspend sodium borate tetrahydrate (32.5 g, 211.2 mmol) in 195 ml of acetic acid and heat the mixture until the temperature exceeds 50 °C.
-
To this suspension, add 2-chloro-4-cyanobenzenamine (4-amino-3-chlorobenzonitrile) (5.93 g, 38.9 mmol) in batches over a period of 1 hour.
-
After the addition is complete, place the reaction mixture in an oil bath at 62°C and continue to heat with stirring for 2 hours.
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into 1 L of ice water.
-
Extract the aqueous layer with ether (3 times).
-
Combine the organic layers, wash with deionized water (2 times), and dry with anhydrous magnesium sulfate.
-
Remove the desiccant by filtration and evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using ether/petroleum ether (1:3) as the eluent to obtain this compound (5.27 g, 74% yield).[1]
Route 2: Sandmeyer Reaction of 2-chloro-5-nitroaniline
The Sandmeyer reaction is a well-established method for introducing a cyano group. While a specific yield for this exact transformation was not found in the reviewed literature, the general procedure is as follows.
General Procedure:
-
Dissolve 2-chloro-5-nitroaniline in a suitable acidic solution (e.g., aqueous hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature, to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to warm to room temperature or gently heat to drive the reaction to completion, which is often indicated by the cessation of nitrogen gas evolution.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Route 3: From 3-chloro-4-nitrobenzoic acid via the amide
This two-step route involves the formation of an amide followed by dehydration.
Step 1: Synthesis of 3-chloro-4-nitrobenzamide A general method for the synthesis of a similar amide, N-(3-chlorophenethyl)-4-nitrobenzamide, involves the reaction of the corresponding amine with an acid chloride.[2] A plausible synthesis of 3-chloro-4-nitrobenzamide would involve the conversion of 3-chloro-4-nitrobenzoic acid to its acid chloride, followed by reaction with ammonia.
Step 2: Dehydration of 3-chloro-4-nitrobenzamide The dehydration of amides to nitriles is a common transformation. For example, 2-chloro-4-nitrobenzamide can be converted to 2-chloro-4-nitrobenzonitrile in 79% yield by refluxing with thionyl chloride.[3] A similar procedure could be adapted for 3-chloro-4-nitrobenzamide.
General Dehydration Procedure:
-
Combine 3-chloro-4-nitrobenzamide with a dehydrating agent such as thionyl chloride or phosphorus oxychloride.
-
Heat the mixture, often to reflux, for several hours.
-
After the reaction is complete, carefully quench any remaining dehydrating agent.
-
Extract the product into an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent.
-
Purify the resulting this compound by crystallization or chromatography.
Synthetic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Overview of synthetic routes to this compound.
Conclusion
Based on the available experimental data, the oxidation of 4-amino-3-chlorobenzonitrile (Route 1) appears to be a highly efficient and direct one-step method for the synthesis of this compound, with a reported yield of 74%.[1] While the Sandmeyer reaction (Route 2) is a classic and viable approach, the lack of a specific reported yield for this particular transformation makes a direct efficiency comparison challenging. The route starting from 3-chloro-4-nitrobenzoic acid (Route 3) is a two-step process, and while each step is generally high-yielding, the overall efficiency will be a product of the two steps and may be lower than the direct oxidation route.
For researchers prioritizing a straightforward and high-yielding synthesis, the oxidation of 4-amino-3-chlorobenzonitrile is the recommended route based on the current literature. Further optimization of the Sandmeyer reaction conditions could potentially offer a competitive alternative.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-4-nitrobenzonitrile: A Comprehensive Guide
For Immediate Reference: Proper disposal of 3-Chloro-4-nitrobenzonitrile, a halogenated nitroaromatic compound, is critical due to its potential toxicity and environmental hazards. The primary and recommended method of disposal is through a licensed hazardous waste management company. In-lab chemical treatment should only be considered for small quantities by trained personnel with appropriate safety measures in place.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount to ensure personal safety and environmental compliance.
I. Understanding the Hazards
II. Primary Disposal Method: Licensed Hazardous Waste Contractor
The most secure and compliant method for disposing of this compound is to engage a certified hazardous waste disposal company. This approach ensures that the waste is managed in accordance with all local, state, and federal regulations.
Operational Plan for Contractor-Managed Disposal:
-
Segregation: Keep this compound waste separate from all other waste streams, particularly from non-halogenated materials. Halogenated wastes require specific incineration conditions.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound". Include the chemical formula (C₇H₃ClN₂O₂) and any known hazard symbols.
-
Containment: Use a dedicated, leak-proof, and chemically resistant container. Ensure the container is tightly sealed to prevent any release of dust or vapor.
-
Storage: Store the sealed container in a designated, well-ventilated, and secure hazardous waste accumulation area. The storage area should have secondary containment to manage any potential spills.
-
Documentation: Maintain a detailed record of the amount of waste generated and the date of accumulation.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup. Provide them with all necessary documentation.
III. In-Lab Chemical Treatment (For Small Quantities Only)
For experienced laboratory personnel, chemical treatment of small quantities of this compound may be a viable option to render it less hazardous before final disposal. This should only be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The following are potential, but not exhaustively validated, treatment methods based on the reactivity of the functional groups. It is highly recommended to perform a small-scale test reaction before proceeding with the bulk of the waste.
A. Hydrolysis of the Nitrile Group:
The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[1][2][3] This transformation can reduce the overall toxicity of the compound.
Experimental Protocol: Acidic Hydrolysis
-
In a fume hood, cautiously add the this compound waste to a flask containing an excess of a strong acid solution (e.g., 10% sulfuric acid).
-
Gently heat the mixture with stirring. The reaction progress should be monitored (e.g., by TLC or LC-MS) to ensure the disappearance of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution), being mindful of potential gas evolution and heat generation.
-
The resulting solution should be collected as aqueous hazardous waste and disposed of through a licensed contractor.
B. Reduction of the Nitro Group:
The nitro group can be reduced to a less toxic amino group.[4][5][6] A common method for this transformation in a laboratory setting is the use of iron powder in an acidic medium.
Experimental Protocol: Reduction with Iron
-
In a fume hood, suspend the this compound waste in a suitable solvent (e.g., ethanol/water mixture).
-
Add an excess of iron powder and a small amount of a weak acid (e.g., acetic acid or ammonium chloride solution).
-
Heat the mixture with vigorous stirring. The reaction is often exothermic and the progress can be monitored by the disappearance of the yellow color of the nitro compound.
-
After the reaction is complete, cool the mixture and filter to remove the iron sludge.
-
The filtrate, containing the amino derivative, should be collected as hazardous waste. While less hazardous than the nitro precursor, it should still be disposed of via a licensed contractor.
IV. Data Presentation: Disposal Options and Considerations
| Disposal Method | Description | Advantages | Disadvantages | Best For |
| Licensed Hazardous Waste Contractor | Collection, transportation, and disposal by a certified company, typically via high-temperature incineration. | Highest level of safety and compliance; no in-lab chemical handling of waste. | Can be costly; requires administrative coordination. | All quantities, especially large amounts. |
| In-Lab Acidic Hydrolysis | Chemical conversion of the nitrile group to a carboxylic acid. | Reduces the toxicity of the nitrile functional group. | Requires handling of strong acids; reaction monitoring is necessary; final product still requires disposal as hazardous waste. | Small quantities by trained personnel. |
| In-Lab Nitro Reduction | Chemical conversion of the nitro group to an amine. | Reduces the toxicity associated with the nitro functional group.[4] | Involves handling of reagents and potential exotherms; the final product still requires disposal as hazardous waste. | Small quantities by trained personnel. |
V. Mandatory Visualization: Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling 3-Chloro-4-nitrobenzonitrile
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 3-Chloro-4-nitrobenzonitrile. Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.
Immediate Safety and Hazard Information
This compound is a hazardous chemical requiring careful handling. Based on data for the closely related isomer, 4-Chloro-3-nitrobenzonitrile, this compound should be treated as causing skin irritation, serious eye irritation, and potential respiratory irritation. All laboratory personnel must be thoroughly familiar with the associated hazards before commencing any work.
Summary of Hazards and First Aid
| Hazard Statement | Precautionary Action & First Aid |
| Causes skin irritation | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. If irritation occurs, seek medical advice. |
| Causes serious eye irritation | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. |
| May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. |
| Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor. Rinse mouth. |
Personal Protective Equipment (PPE) Plan
A comprehensive PPE strategy is mandatory to minimize exposure risk. The following table outlines the required PPE for handling this compound.
Required Personal Protective Equipment
| Body Part | Protection Level | Specifications and Rationale |
| Hands | Double Gloving | Inner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves. Nitrile gloves have poor resistance to some aromatic and halogenated hydrocarbons, so double gloving and immediate replacement upon splash contact are critical. |
| Eyes/Face | Full Protection | Chemical safety goggles and a face shield are required. |
| Body | Full Coverage | A chemically resistant lab coat, worn over long-sleeved clothing and long pants. |
| Respiratory | As Needed | For handling powders outside of a certified chemical fume hood or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge and a P95 or N95 particulate filter is required. |
Operational Plan: Experimental Workflow
The following workflow outlines a typical nucleophilic aromatic substitution reaction using a chloro-nitrobenzonitrile derivative. This procedure should be conducted within a certified chemical fume hood.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
